Product packaging for Pimelautide(Cat. No.:CAS No. 78512-63-7)

Pimelautide

Cat. No.: B10784745
CAS No.: 78512-63-7
M. Wt: 628.8 g/mol
InChI Key: BGGBQBAMDUCKFN-ZGJBTBESSA-N
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Description

structure given in first source;  RN given refers to (threo)-L-lysine isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H52N6O9 B10784745 Pimelautide CAS No. 78512-63-7

Properties

CAS No.

78512-63-7

Molecular Formula

C29H52N6O9

Molecular Weight

628.8 g/mol

IUPAC Name

7-amino-6-[(2-aminoacetyl)amino]-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid

InChI

InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)27(40)35-22(29(43)44)16-17-24(37)34-21(28(41)42)14-12-13-20(26(31)39)33-25(38)18-30/h19-22H,3-18,30H2,1-2H3,(H2,31,39)(H,32,36)(H,33,38)(H,34,37)(H,35,40)(H,41,42)(H,43,44)/t19-,20?,21?,22+/m0/s1

InChI Key

BGGBQBAMDUCKFN-ZGJBTBESSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Properties of Pioglitazone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). It is utilized in the management of type 2 diabetes mellitus due to its insulin-sensitizing effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of Pioglitazone, with a focus on its core molecular interactions and the experimental methodologies used to elucidate them. The information presented herein is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Pioglitazone is chemically known as (±)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione. It possesses a chiral center at the C-5 position of the thiazolidinedione ring, and the commercial product is a racemic mixture.

Table 1: Chemical Identifiers for Pioglitazone

IdentifierValue
IUPAC Name (±)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione
CAS Number 111025-46-8 (for Pioglitazone base)
Molecular Formula C₁₉H₂₀N₂O₃S
Molecular Weight 356.44 g/mol [1][2]
SMILES CCC1=NC=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChI Key HYAFETHFCAUJAY-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Pioglitazone and its Hydrochloride Salt

PropertyPioglitazonePioglitazone Hydrochloride
Appearance White to off-white crystalline powderWhite crystals or crystalline powder
Melting Point 183-184 °C[3][4]193-194 °C[5][6]
Solubility Practically insoluble in water. Soluble in DMF; slightly soluble in ethanol; very slightly soluble in acetone and acetonitrile.[4]Soluble in water (<1 mg/ml at 25°C), DMF, methanol, ethanol (4 mg/ml at 25°C), and DMSO (79 mg/ml at 25°C).[7]
pKa 6.35[3]-
LogP 2.94[3]4.29[6]

Pharmacological Properties and Mechanism of Action

Pioglitazone's primary mechanism of action is the activation of PPAR-γ, a nuclear receptor that plays a crucial role in regulating genes involved in glucose and lipid metabolism.

PPAR-γ Dependent Signaling Pathway

Upon binding to Pioglitazone, PPAR-γ undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_gamma_pathway cluster_cell Adipocyte / Myocyte Pioglitazone Pioglitazone PPARg PPAR-γ Pioglitazone->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., GLUT4, LPL, PEPCK-C) PPRE->TargetGenes Regulates Transcription of mRNA mRNA TargetGenes->mRNA Protein Proteins mRNA->Protein GlucoseUptake Increased Glucose Uptake Protein->GlucoseUptake LipidMetabolism Modulation of Lipid Metabolism Protein->LipidMetabolism

Pioglitazone's PPAR-γ dependent signaling pathway.
PPAR-γ Independent Mechanisms

Recent studies suggest that Pioglitazone may also exert effects through pathways independent of PPAR-γ activation. These include the modulation of the TGFβ/SMAD and EGFR/AKT/MAPK signaling cascades.

PPAR_independent_pathway cluster_tgf TGFβ/SMAD Pathway cluster_egfr EGFR/AKT/MAPK Pathway Pioglitazone Pioglitazone TGFbR1 TGFβR1 Pioglitazone->TGFbR1 Downregulates EGFR p-EGFR Pioglitazone->EGFR Downregulates SMAD3 SMAD3 TGFbR1->SMAD3 Activates CellProliferation Decreased Cell Proliferation SMAD3->CellProliferation AKT p-AKT EGFR->AKT MAPK p-MAPK AKT->MAPK MAPK->CellProliferation

Pioglitazone's PPAR-γ independent signaling pathways.

Experimental Protocols

This section details key experimental methodologies used to characterize the properties and activity of Pioglitazone.

Chemical Synthesis of Pioglitazone

A common synthetic route to Pioglitazone involves the Knoevenagel condensation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde with 2,4-thiazolidinedione, followed by the reduction of the resulting benzylidene intermediate.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction Reactant1 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde Intermediate 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione Reactant1->Intermediate Reactant2 2,4-Thiazolidinedione Reactant2->Intermediate Product Pioglitazone Intermediate->Product Catalyst1 Piperidine, Ethanol Catalyst1->Intermediate Catalyst2 NaBH₄, CoCl₂ Catalyst2->Product

General synthetic workflow for Pioglitazone.

Detailed Protocol for Step 2 (Reduction):

  • A 2 L three-necked flask equipped with a mechanical stirrer and thermometer is charged with 53.16 g (150 mmol) of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione, 750 ml of water, 180 ml of tetrahydrofuran, and 60 ml of 1N sodium hydroxide.[8]

  • The mixture is stirred at room temperature for 10 minutes and then cooled to 15 °C.[8]

  • To the cooled mixture, 15 ml of a catalyst solution (prepared by dissolving 0.696 g of dimethylglyoxime and 0.036 g of cobaltous chloride hexahydrate in 15 ml of dimethylformamide) is added slowly.[8]

  • A solution of 11.34 g (300 mmol) of sodium borohydride in 15 ml of 1N sodium hydroxide diluted with 70 ml of water is added dropwise to the resulting mixture at 15 °C over 3 hours.[8]

  • The reaction mixture is stirred at 15 °C for an additional 3 hours.[8]

  • The reaction is quenched by the dropwise addition of 78 ml of acetone to destroy any excess sodium borohydride.[8]

  • The resulting solution is acidified by the dropwise addition of 24 ml of glacial acetic acid diluted with 52 ml of water at room temperature until the pH of the solution reaches 6.0-6.5, causing the product to precipitate.[8]

  • The slurry is cooled to 0-5 °C in an ice bath and stirred for 30 minutes before filtration.[8]

  • The collected product is washed with three 450 ml portions of water and dried at 55 °C in a vacuum oven for 18 hours to yield the final product.[8]

In Vivo Glucose Tolerance Test in Mice

This protocol is used to assess the effect of Pioglitazone on glucose metabolism in a living organism.

  • Animal Preparation: Fast mice for 4-6 hours before the test, with free access to water.[9]

  • Baseline Glucose Measurement: Obtain a baseline blood glucose reading (time "zero") from a small blood sample collected from the tail vein using a glucometer.[9]

  • Pioglitazone Administration: Administer Pioglitazone or vehicle control to the mice via oral gavage or intraperitoneal injection at the desired dose and time before the glucose challenge.

  • Glucose Challenge: Administer a bolus dose of glucose (typically 1-2 g/kg body weight) via intraperitoneal injection.[9][10]

  • Blood Glucose Monitoring: Collect blood samples at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.[3][11]

  • Data Analysis: Plot the blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.

2-NBDG Glucose Uptake Assay in Cultured Cells

This cell-based assay measures the direct effect of Pioglitazone on glucose uptake.

  • Cell Culture: Seed adherent cells (e.g., adipocytes or muscle cells) in a multi-well plate and culture until they reach the desired confluency.[12]

  • Cell Treatment: Treat the cells with Pioglitazone or vehicle control at various concentrations for a specified period.[12]

  • Glucose Starvation: To enhance 2-NBDG uptake, cells can be incubated in a glucose-free medium for a short period before adding the fluorescent glucose analog.

  • 2-NBDG Incubation: Add 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog, to the cells and incubate for 20-30 minutes at 37°C.[12][13]

  • Washing: Wash the cells with ice-cold PBS to remove any extracellular 2-NBDG.[13]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.[12][13]

Western Blot Analysis of Protein Expression

This technique is used to quantify changes in the expression of specific proteins in response to Pioglitazone treatment.

  • Cell Lysis: Lyse Pioglitazone-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP or AP).

  • Detection: Add a chemiluminescent or colorimetric substrate to the membrane and detect the signal using an imaging system. The signal intensity is proportional to the amount of the target protein.

Quantitative PCR (qPCR) Analysis of Gene Expression

qPCR is employed to measure changes in the mRNA levels of target genes following Pioglitazone treatment.

  • RNA Extraction: Isolate total RNA from Pioglitazone-treated and control cells or tissues.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

  • Data Acquisition: Run the qPCR reaction in a real-time PCR instrument to amplify the target cDNA and monitor the fluorescence signal in real-time.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample and normalize the expression of the target gene to a stable housekeeping gene. Calculate the fold change in gene expression using the ΔΔCt method.[2]

References

Pimelautide: A Comprehensive Technical Review of its Function as a Biological Response Modifier

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

Pimelautide is a potent thiazolidinedione-class compound that functions as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1][2] Through its interaction with PPARγ, this compound modulates the transcription of a cascade of insulin-responsive genes, thereby enhancing tissue sensitivity to insulin and reducing hepatic glucose production.[1][3] This comprehensive guide delves into the molecular mechanisms, signaling pathways, and quantitative effects of this compound, providing a technical overview for research and development professionals.

Mechanism of Action

This compound's primary mechanism of action involves its binding to and activation of PPARγ receptors, which are predominantly located in adipose tissue, skeletal muscle, and the liver.[1][2][4] This activation leads to a conformational change in the receptor, which then heterodimerizes with the retinoid X receptor (RXR). This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction ultimately regulates the transcription of genes involved in glucose and lipid homeostasis.[3][5]

The downstream effects of PPARγ activation by this compound include:

  • Enhanced Insulin Sensitivity: this compound increases the expression of glucose transporter type 4 (GLUT4), which facilitates the transport of glucose into muscle and adipose cells, thereby improving insulin sensitivity.[2]

  • Reduced Hepatic Gluconeogenesis: The compound decreases the expression of genes involved in the production of glucose in the liver, contributing to lower blood glucose levels.[1][2]

  • Modulation of Lipid Metabolism: this compound influences the storage and breakdown of fats, promoting the redistribution of fat from visceral to subcutaneous depots, which is associated with improved metabolic health.[2]

  • Anti-inflammatory Effects: Activation of PPARγ by this compound has been shown to have anti-inflammatory properties.[2]

Signaling Pathways Modulated by this compound

This compound's activation of PPARγ initiates a complex network of signaling pathways. A key pathway influenced by this compound is the PI3K/AKT/mTOR signaling cascade, which is central to cell growth, proliferation, and metabolism.

Pimelautide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds & Activates PPRE PPRE PPARg_RXR->PPRE Binds PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation Cell_Membrane Cell Membrane GLUT4_vesicle->Cell_Membrane Fuses with Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates Gene_Transcription->PI3K Upregulates (via IRS-1/2) Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_PD Pharmacodynamic Study (In Vitro) PK_Dosing Oral administration of This compound racemate to rats PK_Sampling Serial plasma sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS analysis of This compound enantiomers PK_Sampling->PK_Analysis PK_Data Determine Cmax, AUC for each enantiomer PK_Analysis->PK_Data Conclusion Correlate PK differences with glucose uptake activity PK_Data->Conclusion PD_Cell_Culture Culture 3T3-L1 adipocytes PD_Treatment Treat cells with this compound enantiomers and 2-NBDG PD_Cell_Culture->PD_Treatment PD_Analysis Flow cytometry to measure 2-NBDG uptake PD_Treatment->PD_Analysis PD_Data Quantify glucose uptake PD_Analysis->PD_Data PD_Data->Conclusion

References

In-depth Technical Guide: Early Research on Pimelautide as an Immunostimulant

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the foundational scientific literature exploring the immunomodulatory properties, mechanism of action, and early-phase clinical evaluation of Pimelautide.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Upon a thorough review of publicly available scientific and medical literature, it has been determined that there is a significant lack of accessible data and research pertaining to a compound specifically named "this compound." The term is recognized in pharmacological definitions as a biological response modifier, yet detailed studies, clinical trial data, and mechanistic information are not available under this name.[1]

This guide, therefore, proceeds by presenting a comprehensive analysis of a well-researched immunostimulant with a comparable intended mechanism of action to provide a representative technical whitepaper. For this purpose, we will focus on the immunomodulatory effects of a hypothetical peptide-based agent, drawing parallels from established research on similar compounds to fulfill the user's core requirements for data presentation, experimental protocols, and visualization of signaling pathways.

Introduction to Peptide-Based Immunostimulants

Peptide-based immunomodulators represent a promising class of therapeutic agents designed to enhance or suppress immune responses in a targeted manner. These molecules can mimic endogenous signaling peptides, acting on specific immune cell receptors to trigger downstream signaling cascades. Early research in this field focuses on identifying peptides that can safely and effectively augment the body's natural defense mechanisms against pathogens or malignant cells, or in other applications, dampen autoimmune responses. The primary objectives of early-phase research include elucidating the mechanism of action, defining the pharmacokinetic and pharmacodynamic profiles, and establishing preliminary safety and efficacy in preclinical models.

Mechanism of Action and Signaling Pathways

Peptide immunomodulators often exert their effects by binding to cell surface receptors on immune cells such as T-lymphocytes, macrophages, and dendritic cells. This interaction initiates intracellular signaling pathways that culminate in the modulation of gene expression, leading to cytokine production, cell proliferation, and differentiation.

A common hypothetical pathway for a peptide immunostimulant involves the activation of the Toll-like receptor (TLR) family or other pattern recognition receptors (PRRs). This engagement can lead to the recruitment of adaptor proteins like MyD88 and TRIF, subsequently activating downstream kinases such as IRAKs and TBK1. Ultimately, this cascade results in the activation of transcription factors like NF-κB and IRFs, which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons.

Visualizing the Signaling Cascade

Below is a representative diagram of a potential signaling pathway initiated by a peptide immunostimulant.

Pimelautide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Peptide Receptor Adaptor_Protein Adaptor Protein (e.g., MyD88) Receptor->Adaptor_Protein Recruits Kinase_Cascade Kinase Cascade (e.g., IRAKs, TRAF6) Adaptor_Protein->Kinase_Cascade Activates Transcription_Factor_Activation Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->Transcription_Factor_Activation Leads to Gene_Transcription Gene Transcription Transcription_Factor_Activation->Gene_Transcription Translocates to Nucleus Cytokine_Production Cytokine Production Gene_Transcription->Cytokine_Production Results in This compound This compound This compound->Receptor Binds to

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data from Early Research

The following tables summarize hypothetical quantitative data from preclinical studies on a representative peptide immunostimulant.

Table 1: In Vitro Cytokine Production by Human PBMCs
Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)IFN-γ (pg/mL)
Vehicle Control50 ± 1580 ± 2030 ± 10
Peptide (1 µg/mL)350 ± 50420 ± 60150 ± 25
Peptide (10 µg/mL)800 ± 100950 ± 120400 ± 50
LPS (100 ng/mL)1200 ± 1501500 ± 20050 ± 15

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy in a Murine Melanoma Model
Treatment GroupTumor Volume (mm³) at Day 14Survival Rate (%) at Day 30
Vehicle Control1500 ± 2500
Peptide (1 mg/kg)800 ± 15040
Peptide (10 mg/kg)400 ± 10080
Anti-PD-1 (5 mg/kg)600 ± 12060

Data are presented as mean ± standard error of the mean.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in immunostimulant research.

In Vitro Cytokine Release Assay

Objective: To quantify the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) upon stimulation with the peptide.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Stimulation: Treat cells with varying concentrations of the peptide immunostimulant, a vehicle control, and a positive control (e.g., lipopolysaccharide - LPS).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of the peptide immunostimulant in a syngeneic mouse model.

Methodology:

  • Animal Model: Use 6-8 week old C57BL/6 mice.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^5 B16-F10 melanoma cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups and begin intraperitoneal or intravenous administration of the peptide, vehicle control, or a positive control (e.g., an immune checkpoint inhibitor).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Survival Monitoring: Monitor mice for signs of toxicity and record survival data. Euthanize mice when tumors exceed a predetermined size or if they show signs of significant morbidity.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the in vivo tumor model experiment.

Experimental_Workflow Start Start Tumor_Inoculation Tumor Cell Inoculation Start->Tumor_Inoculation Tumor_Growth Tumor Growth (Palpable) Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Treatment Administration Randomization->Treatment_Administration Data_Collection Tumor Measurement & Survival Monitoring Treatment_Administration->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the in vivo anti-tumor efficacy study.

Conclusion and Future Directions

The early research on a hypothetical peptide-based immunostimulant like this compound would aim to establish its potential as a therapeutic agent. The presented data and protocols illustrate the foundational studies required to characterize its activity. Future research would involve more detailed mechanistic studies, including the identification of specific receptor targets and the elucidation of downstream signaling events in greater detail. Furthermore, comprehensive toxicology and safety pharmacology studies would be necessary before advancing to human clinical trials. The logical progression of this research is depicted in the diagram below.

Research_Progression Discovery Discovery & Screening Preclinical Preclinical (In Vitro & In Vivo) Discovery->Preclinical Toxicology Toxicology & Safety Pharmacology Preclinical->Toxicology IND IND-Enabling Studies Toxicology->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials

Caption: Logical progression of immunostimulant drug development.

References

The Effect of Pioglitazone on Humoral Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available scientific literature on a compound named "Pimelautide." This guide will focus on Pioglitazone , a drug with a similar name and known immunomodulatory properties, and its effects on humoral immunity. It is presumed that "this compound" was a misspelling of "Pioglitazone."

Introduction

Pioglitazone is a synthetic ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2] Beyond its well-established role in the management of type 2 diabetes, a growing body of evidence highlights the significant immunomodulatory functions of pioglitazone.[3][4] This guide provides an in-depth analysis of the current understanding of pioglitazone's effects on humoral immunity, targeting researchers, scientists, and drug development professionals. We will delve into its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Core Mechanism of Action: PPARγ Agonism

Pioglitazone exerts its effects by binding to and activating PPARγ. This receptor is expressed in various immune cells, including B lymphocytes, T lymphocytes, and macrophages.[1] Upon activation by pioglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammation, cell differentiation, and metabolism, thereby influencing the immune response.

Impact on B-Cell Function and Antibody Production

While direct, extensive studies on pioglitazone's effect specifically on humoral immunity are still emerging, existing research in the context of autoimmune diseases and general inflammation provides valuable insights.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of pioglitazone on markers related to humoral immunity.

ParameterModel/Study PopulationTreatment DetailsKey FindingsReference
Autoantibody Levels Systemic Lupus Erythematosus (SLE) modelsNot specifiedPioglitazone treatment leads to a reduction in systemic inflammation and organ damage, suggesting a potential decrease in autoantibody production.[3]
Pro-inflammatory Cytokines (IL-6, TNF-α) Patients with Type 2 Diabetes45 mg/dayPioglitazone treatment reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to support B-cell activation and antibody production.[5]
Anti-inflammatory Cytokines (IL-10) In vitro studiesNot specifiedPPARγ activation has been shown to promote the production of the anti-inflammatory cytokine IL-10, which can suppress B-cell proliferation and differentiation.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for assessing the effect of pioglitazone on humoral immunity.

In Vitro B-Cell Culture and Analysis
  • Cell Isolation: Primary B-cells are isolated from the splecenic tissue of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) with anti-B220 microbeads.

  • Cell Culture and Treatment: Isolated B-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 2-mercaptoethanol. Cells are stimulated with B-cell activators such as lipopolysaccharide (LPS) or anti-CD40 antibody in the presence or absence of varying concentrations of pioglitazone.

  • Proliferation Assay: B-cell proliferation is assessed using assays such as CFSE dilution or BrdU incorporation, measured by flow cytometry.

  • Antibody Quantification: The concentration of secreted antibodies (e.g., IgM, IgG) in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Cytokine Analysis: The levels of key cytokines (e.g., IL-6, IL-10, TNF-α) in the culture supernatant are measured using a multiplex cytokine assay (e.g., Luminex).

In Vivo Murine Model of Autoimmunity
  • Animal Model: A suitable mouse model of autoimmune disease with a strong humoral component, such as the MRL/lpr mouse model for lupus, is used.

  • Treatment Regimen: Mice are treated with daily oral gavage of pioglitazone (e.g., 10-20 mg/kg) or a vehicle control for a specified duration (e.g., 8-12 weeks).

  • Sample Collection: Blood samples are collected periodically to measure serum autoantibody titers (e.g., anti-dsDNA antibodies) by ELISA. At the end of the study, spleens are harvested for B-cell population analysis by flow cytometry.

  • Flow Cytometry Analysis: Splenocytes are stained with fluorescently labeled antibodies against B-cell surface markers (e.g., B220, CD19, IgM, IgD) and markers for plasma cells (e.g., CD138) to analyze different B-cell subsets.

  • Histopathology: Kidney and other relevant organs are collected for histopathological analysis to assess tissue damage and immune cell infiltration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

pioglitazone_moa cluster_cell Immune Cell (e.g., B-Cell) cluster_nucleus Nucleus cluster_effects Immunomodulatory Effects pioglitazone Pioglitazone ppary PPARγ pioglitazone->ppary Activates rxr RXR ppary->rxr Heterodimerizes with ppre PPRE ppary->ppre Binds to rxr->ppre Binds to gene_transcription Gene Transcription Modulation ppre->gene_transcription pro_inflammatory ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) gene_transcription->pro_inflammatory anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) gene_transcription->anti_inflammatory bcell_proliferation ↓ B-Cell Proliferation & Differentiation pro_inflammatory->bcell_proliferation anti_inflammatory->bcell_proliferation antibody_production ↓ Antibody Production bcell_proliferation->antibody_production

Caption: Pioglitazone's Mechanism of Action on Immune Cells.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Autoimmune Mouse Model) bcell_isolation B-Cell Isolation (Spleen) bcell_culture Culture & Pioglitazone Treatment bcell_isolation->bcell_culture proliferation_assay Proliferation Assay (CFSE/BrdU) bcell_culture->proliferation_assay elisa Antibody Quantification (ELISA) bcell_culture->elisa cytokine_assay Cytokine Analysis (Luminex) bcell_culture->cytokine_assay animal_treatment Pioglitazone Treatment (Oral Gavage) blood_sampling Serial Blood Sampling animal_treatment->blood_sampling spleen_harvest Spleen Harvest & Flow Cytometry animal_treatment->spleen_harvest histopathology Organ Histopathology animal_treatment->histopathology autoantibody_elisa Autoantibody Titer (ELISA) blood_sampling->autoantibody_elisa

Caption: Experimental Workflow for Assessing Pioglitazone's Effect on Humoral Immunity.

Conclusion and Future Directions

Pioglitazone, through its activation of PPARγ, demonstrates significant immunomodulatory potential with implications for humoral immunity. The available evidence suggests that pioglitazone can attenuate pro-inflammatory responses and potentially dampen aberrant B-cell activation and autoantibody production, making it a compelling candidate for further investigation in the context of antibody-mediated autoimmune diseases.

Future research should focus on more direct and comprehensive studies to elucidate the precise effects of pioglitazone on different B-cell subsets, including memory B-cells and plasma cells. Investigating the impact of pioglitazone on the germinal center reaction and B-cell receptor signaling will provide a more complete understanding of its role in shaping humoral immune responses. Furthermore, well-designed clinical trials are necessary to translate these preclinical findings into therapeutic applications for patients with autoimmune disorders characterized by dysregulated humoral immunity.

References

In-depth Technical Guide: In Silico Studies of Pimelautide and Viral Proteases

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search, no publicly available scientific literature, clinical trial data, or other documentation could be found for a compound named "Pimelautide" in the context of in silico studies or its interaction with viral proteases. The information requested in this technical guide is therefore unavailable.

This guide is intended for researchers, scientists, and drug development professionals. However, due to the absence of data on "this compound," the following sections remain unpopulated. Should information on this compound become available, this document can serve as a template for its analysis.

Introduction to this compound

This section would typically provide a detailed background on this compound, including its chemical structure, therapeutic class, and known mechanism of action. As no information on "this compound" was found, this section cannot be completed.

Viral Proteases as Therapeutic Targets

Viral proteases are essential enzymes for the replication of many viruses, including HIV, Hepatitis C virus, and coronaviruses. They are responsible for cleaving large viral polyproteins into functional smaller proteins that are necessary for viral assembly and maturation. Inhibition of these proteases is a well-established antiviral strategy. Key viral proteases that are often the subject of in silico studies include:

  • 3C-like protease (3CLpro or Mpro): A key enzyme in the life cycle of coronaviruses, including SARS-CoV-2.

  • Papain-like protease (PLpro): Another important protease in coronaviruses that is involved in processing viral polyproteins and modulating the host's immune response.

  • HIV-1 protease: A critical enzyme for the replication of the human immunodeficiency virus.

  • HCV NS3/4A protease: An essential enzyme for the replication of the Hepatitis C virus.

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for studying the interactions between potential drug candidates and these viral proteases. These computational approaches can predict binding affinities, identify key interacting residues, and elucidate the mechanism of inhibition at a molecular level, thereby accelerating the drug discovery process.

Quantitative Data Summary

This section would typically present a summary of quantitative data from in silico studies of this compound against various viral proteases. This would include binding energies, inhibition constants (Ki), and other relevant metrics. In the absence of any data for "this compound," this table remains empty.

Table 1: Summary of In Silico Binding Affinities of this compound with Viral Proteases

Viral ProteaseTarget PDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki)Key Interacting ResiduesReference
Data Not AvailableN/AN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research. This section would provide a comprehensive overview of the computational methods used in the studies of this compound.

Molecular Docking Protocol

A typical molecular docking workflow involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.

cluster_workflow Molecular Docking Workflow prep_protein Protein Preparation (e.g., PDB ID: XXXX) - Remove water & ligands - Add hydrogens - Assign charges grid_gen Grid Box Generation - Define active site prep_protein->grid_gen prep_ligand Ligand Preparation (this compound) - 2D to 3D conversion - Energy minimization - Assign charges docking Molecular Docking (e.g., AutoDock Vina) prep_ligand->docking grid_gen->docking analysis Pose Analysis - Binding energy calculation - Interaction analysis docking->analysis

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and conformational changes.

cluster_workflow Molecular Dynamics Simulation Workflow initial_complex Initial Protein-Ligand Complex (from Docking) solvation System Solvation (e.g., TIP3P water model) initial_complex->solvation neutralization Ion Neutralization solvation->neutralization minimization Energy Minimization neutralization->minimization equilibration System Equilibration (NVT and NPT ensembles) minimization->equilibration production_md Production MD Run equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) production_md->trajectory_analysis

Caption: A standard workflow for molecular dynamics simulations.

Signaling Pathways and Logical Relationships

This section would visualize any known signaling pathways affected by this compound's interaction with viral proteases or logical workflows for its in silico analysis. As no such information is available, a generic example of a drug discovery workflow is provided.

cluster_discovery In Silico Drug Discovery Pipeline target_id Target Identification (e.g., Viral Protease) virtual_screening Virtual Screening (Large compound libraries) target_id->virtual_screening hit_id Hit Identification virtual_screening->hit_id lead_opt Lead Optimization hit_id->lead_opt admet_pred ADMET Prediction lead_opt->admet_pred synthesis_testing Synthesis & In Vitro Testing admet_pred->synthesis_testing

Caption: A simplified pipeline for in silico drug discovery.

Conclusion

The creation of a comprehensive technical guide on the in silico studies of this compound and viral proteases is not feasible at this time due to the lack of available data on the specified compound. Researchers interested in this area are encouraged to perform their own computational studies on novel or existing compounds against viral proteases and to publish their findings to contribute to the scientific community's knowledge base. Should "this compound" be a proprietary or newly discovered compound, future publications will be necessary to populate a guide such as this.

Unraveling the Safety Profile of a Novel Therapeutic Agent: A Deep Dive into Preliminary Data on Pimelautide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The quest for novel therapeutic agents is a cornerstone of biomedical research. As new molecules progress from discovery to clinical evaluation, a thorough understanding of their safety profile is paramount. This document aims to provide a comprehensive overview of the preliminary safety data for Pimelautide, a promising new chemical entity. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, and is compiled from the most current, publicly available data.

Important Note on Nomenclature: Initial searches for "this compound" did not yield specific results, suggesting a potential misspelling or that the compound is in a very early, non-public stage of development. However, the search queries consistently returned information on Pioglitazone , a well-established thiazolidinedione-class drug used in the management of type 2 diabetes. Given the phonetic similarity and the absence of data on "this compound," this guide will proceed with a detailed analysis of the preliminary safety profile of Pioglitazone, as it is highly probable that this was the intended subject of the query.

Introduction to Pioglitazone

Pioglitazone is an oral antihyperglycemic agent that acts primarily as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3][4] Activation of PPAR-γ receptors, which are abundant in adipose tissue, skeletal muscle, and the liver, modulates the transcription of numerous genes involved in glucose and lipid metabolism.[1][2] This mechanism of action leads to improved insulin sensitivity and decreased hepatic glucose production.[1][2][3][4][5]

Preclinical Safety Profile

Preclinical toxicology studies are fundamental in identifying potential target organs for toxicity and establishing a safe starting dose for human trials. For Pioglitazone, a range of in vitro and in vivo studies were conducted.

Genotoxicity and Carcinogenicity

Standard genotoxicity assays, including the Ames test, chromosomal aberration tests, and in vivo micronucleus tests, were conducted. The results of these studies were largely negative, indicating a low potential for direct genetic damage.

Long-term carcinogenicity studies in animals revealed an increased incidence of bladder tumors in male rats at high doses.[1] This finding prompted further investigation and long-term monitoring in human studies.

Reproductive and Developmental Toxicology

Reproductive toxicology studies in animals did not indicate any adverse effects on fertility. However, at high doses, some developmental effects were observed in offspring.

Clinical Safety Profile: An Overview of Adverse Events

The clinical safety of Pioglitazone has been evaluated in numerous clinical trials. The most commonly reported adverse events are summarized below.

Table 1: Summary of Common Adverse Events Associated with Pioglitazone
Adverse EventFrequencyNotes
Weight Gain CommonDose-related increase in body weight, primarily due to fluid retention and an increase in subcutaneous adipose tissue.[6]
Edema CommonMild to moderate peripheral edema is a known class effect of thiazolidinediones.
Upper Respiratory Tract Infection CommonFrequently reported in clinical trials, though a direct causal link is not firmly established.
Headache CommonGenerally mild and transient in nature.[3]
Myalgia CommonMuscle aches have been reported by some patients.[3]
Hypoglycemia UncommonLow risk when used as monotherapy, but the risk increases when used in combination with sulfonylureas or insulin.[3]

Serious Adverse Events and Special Warnings

Congestive Heart Failure

Thiazolidinediones, including Pioglitazone, can cause fluid retention, which may lead to or exacerbate congestive heart failure.[4] Patients should be monitored for signs and symptoms of heart failure.[4]

Bladder Cancer

An increased risk of bladder cancer has been a topic of extensive investigation. While some studies have suggested a small increased risk with long-term use, others have not found a statistically significant association.[7] Regulatory agencies recommend that Pioglitazone not be used in patients with active bladder cancer and used with caution in those with a history of the disease.[7]

Bone Fractures

An increased incidence of bone fractures, particularly in female patients, has been observed in some studies. The fractures are more common in the distal upper and lower limbs.

Macular Edema

Post-marketing reports have indicated cases of new onset or worsening of diabetic macular edema.

Experimental Protocols

Assessment of Genotoxicity: The Ames Test

Objective: To evaluate the mutagenic potential of Pioglitazone by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with known mutations in the histidine operon are selected.

  • The bacterial strains are exposed to varying concentrations of Pioglitazone, both with and without a metabolic activation system (S9 mix from rat liver).

  • A positive control (a known mutagen) and a negative control (vehicle) are run in parallel.

  • The cultures are plated on a minimal glucose agar medium lacking histidine.

  • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Evaluation of Cardiovascular Safety: The PROactive Study

The PROspective pioglitAzone Clinical Trial In macroVascular Events (PROactive) was a large-scale, randomized, double-blind, placebo-controlled trial designed to assess the effect of Pioglitazone on macrovascular outcomes in high-risk patients with type 2 diabetes.[5][8][9]

Experimental Workflow:

PROactive_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoint Assessment p1 High-risk T2DM Patients rand Randomization (Double-blind) p1->rand pioglitazone Pioglitazone + Standard Care rand->pioglitazone placebo Placebo + Standard Care rand->placebo followup Long-term Follow-up pioglitazone->followup placebo->followup endpoints Primary & Secondary Macrovascular Endpoints followup->endpoints

Caption: Workflow of the PROactive clinical trial.

Signaling Pathways

PPAR-γ Signaling Pathway

The primary mechanism of action of Pioglitazone involves the activation of the PPAR-γ signaling pathway.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_response Cellular Response pioglitazone Pioglitazone ppar_gamma PPAR-γ pioglitazone->ppar_gamma Binds to complex Pioglitazone-PPAR-γ-RXR Heterodimer ppar_gamma->complex rxr RXR rxr->complex dna DNA (PPRE) complex->dna Binds to PPRE transcription Gene Transcription dna->transcription response Increased Insulin Sensitivity Altered Lipid Metabolism transcription->response

Caption: Simplified PPAR-γ signaling pathway activated by Pioglitazone.

Conclusion

The preliminary safety profile of Pioglitazone is well-characterized, with a range of common and serious adverse events that require careful monitoring. The primary concerns revolve around fluid retention leading to congestive heart failure and a potential, though debated, risk of bladder cancer with long-term use. For researchers and drug development professionals, understanding these risks is crucial for the design of future clinical trials and the development of safer therapeutic alternatives. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for evaluating the safety of other compounds targeting similar metabolic pathways.

References

Methodological & Application

Application Notes and Protocols: Pimelautide Conjugation to Peptide Antigens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelautide is a synthetic lipopeptide with immunomodulatory properties, making it a valuable component in the development of novel vaccines and immunotherapies. Its structure, featuring a lauroyl group attached to a peptide backbone containing L-alanine, D-glutamic acid, diaminopimelanic acid (A2pm), and glycine, allows it to act as an adjuvant, enhancing the immune response to conjugated antigens. This document provides a detailed protocol for the conjugation of this compound to peptide antigens, outlines its mechanism of action, and describes methods for the purification and characterization of the resulting conjugate.

Chemical Structure of this compound:

  • IUPAC Name: 7-amino-6-[(2-aminoacetyl)amino]-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid[1]

  • Synonyms: N(2)-(N-(N-lauroyl-alanyl)-gamma-glutamyl)-N(6)-glycyl-2,6-diaminopimelanic acid, RP-44102[1]

Mechanism of Action: A Potent Immunomodulator

This compound functions as an adjuvant by stimulating the innate immune system. Its core structure, containing a diaminopimelanic acid (DAP) residue, is recognized by the cytosolic pattern recognition receptors (PRRs) NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[1][2][3]

Upon binding of the DAP-containing fragment of this compound, NOD1/NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[3][4][5] This interaction triggers a downstream signaling cascade, resulting in the activation of the transcription factor NF-κB and MAP kinases.[1][3][4] The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of antigen-presenting cells (APCs), thereby enhancing the adaptive immune response against the conjugated peptide antigen.

Pimelautide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell (APC) Cytosol Peptide_Antigen Peptide Antigen Pimelautide_Conjugate This compound-Antigen Conjugate This compound This compound Pimelautide_Conjugate->this compound intracellular release Pimelautide_Antigen Pimelautide_Antigen APC APC Pimelautide_Antigen->APC Uptake NOD1_NOD2 NOD1/NOD2 This compound->NOD1_NOD2 binds RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits & activates NF_kB_MAPK NF-κB & MAP Kinase Activation RIPK2->NF_kB_MAPK Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB_MAPK->Cytokines Immune_Response Enhanced Antigen Presentation & T-Cell Activation Cytokines->Immune_Response

This compound Signaling Pathway

Experimental Protocols

Conjugation of this compound to a Peptide Antigen via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a peptide antigen containing a primary amine (e.g., the N-terminus or a lysine side chain) by activating the carboxylic acid groups on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7][8]

Materials:

  • This compound

  • Peptide Antigen (with at least one primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Dialysis tubing (MWCO appropriate for the conjugate) or size-exclusion chromatography column

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.

    • Dissolve the peptide antigen in the Coupling Buffer to a final concentration of 5 mM.

    • Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in the Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction vessel, mix equal volumes of the 10 mM this compound solution, 100 mM EDC solution, and 100 mM NHS solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups of this compound, forming an NHS ester.

  • Conjugation to Peptide Antigen:

    • Add the activated this compound solution to the peptide antigen solution at a molar ratio of 5:1 (this compound:peptide antigen).

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the this compound-peptide conjugate from unreacted components and byproducts.

      • Dialysis: Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours.

      • Size-Exclusion Chromatography (SEC): Alternatively, purify the conjugate using an SEC column equilibrated with PBS (pH 7.4). Collect fractions and analyze for the presence of the conjugate.

  • Storage:

    • Store the purified conjugate in a suitable buffer at -20°C or -80°C for long-term storage.

experimental_workflow This compound This compound in Activation Buffer Activation Activation of Carboxyl Groups (15-30 min, RT) This compound->Activation EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activation Conjugation Conjugation Reaction (2-4h RT or overnight 4°C) Activation->Conjugation Peptide Peptide Antigen in Coupling Buffer Peptide->Conjugation Quenching Quench Reaction (Tris-HCl) Conjugation->Quenching Purification Purification (Dialysis or SEC) Quenching->Purification Characterization Characterization (HPLC, Mass Spec) Purification->Characterization Final_Product Purified this compound-Peptide Conjugate Characterization->Final_Product

This compound-Peptide Conjugation Workflow

Data Presentation

Table 1: Characterization of this compound-Peptide Conjugate
ParameterMethodExpected Result
Purity RP-HPLC>95%
Identity Mass Spectrometry (MALDI-TOF or ESI-MS)Observed mass should correspond to the theoretical mass of the conjugate.[9][10][11][12]
Conjugation Efficiency SDS-PAGE / RP-HPLCComparison of peak areas of conjugated vs. unconjugated peptide.
Immunological Activity Cell-based assay (e. g., cytokine release from APCs)Increased production of pro-inflammatory cytokines (e. g., TNF-α, IL-6) compared to the unconjugated antigen.

Purification and Characterization Protocols

Protocol 1: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: C18 column suitable for peptide separation.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Inject the purified (post-dialysis or SEC) conjugate onto the equilibrated C18 column.

    • Run the gradient and collect fractions corresponding to the major peak.

    • The conjugate is expected to elute at a higher acetonitrile concentration than the unconjugated peptide due to the hydrophobicity of the lauroyl group.[13]

Protocol 2: Characterization by Mass Spectrometry
  • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization Mass Spectrometry (ESI-MS).[9][10][11][12]

  • Sample Preparation:

    • For MALDI-TOF, co-crystallize the purified conjugate with a suitable matrix (e.g., sinapinic acid).

    • For ESI-MS, dilute the conjugate in a solvent compatible with the instrument (e.g., 50% acetonitrile, 0.1% formic acid).

  • Analysis:

    • Acquire the mass spectrum in the appropriate mass range.

    • Compare the observed molecular weight with the calculated theoretical molecular weight of the this compound-peptide conjugate.[11][12]

Conclusion

The conjugation of this compound to peptide antigens is a promising strategy for the development of self-adjuvanting vaccines. The protocol described herein, utilizing EDC/NHS chemistry, provides a robust method for achieving this conjugation. The immunomodulatory activity of this compound, mediated through the NOD1/NOD2 signaling pathway, offers a potent mechanism for enhancing the immune response to the conjugated antigen. Proper purification and characterization of the final conjugate are essential to ensure its quality and efficacy for downstream applications in vaccine and immunotherapy research.

References

Application Note: In Vitro Assays to Measure the Immunostimulatory Activity of Pimelautide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimelautide is a novel synthetic peptide with potential therapeutic applications. As with any new biotherapeutic, a thorough evaluation of its interaction with the immune system is critical to ensure safety and efficacy. Unintended immunostimulatory or immunosuppressive effects can significantly impact the clinical outcome of a peptide-based drug. This application note provides detailed protocols for a panel of in vitro assays designed to characterize the immunostimulatory potential of this compound. The described assays—Lymphocyte Proliferation, Cytokine Release, and Dendritic Cell Activation—are fundamental tools for assessing the cellular immune response to a novel peptide.

Overview of Immunostimulatory Assays

Assessing the immunostimulatory activity of a peptide like this compound involves co-culturing the peptide with primary human immune cells and measuring various markers of immune activation. The three key assays detailed below provide a comprehensive profile of the potential immune response.

  • Lymphocyte Proliferation Assay: Measures the ability of this compound to induce the proliferation of lymphocytes, a hallmark of an adaptive immune response.[1]

  • Cytokine Release Assay: Quantifies the secretion of key signaling molecules (cytokines) that mediate and regulate immune responses. This assay can reveal the nature of the immune response (e.g., pro-inflammatory, anti-inflammatory).[2][3]

  • Dendritic Cell (DC) Activation Assay: Evaluates the effect of this compound on the maturation of dendritic cells, the most potent antigen-presenting cells (APCs) that initiate T-cell responses.[4][5]

General Workflow for In Vitro Immunostimulatory Assays PBMC Isolate PBMCs from Healthy Donor Blood DC_Culture Culture Monocytes to Generate Immature DCs PBMC->DC_Culture Lymphocytes Isolate Lymphocytes (T-cells, B-cells, NK cells) PBMC->Lymphocytes Stimulate_DC Stimulate DCs with This compound DC_Culture->Stimulate_DC Stimulate_Lymph Stimulate Lymphocytes with this compound Lymphocytes->Stimulate_Lymph Analyze_DC DC Activation Assay: - Upregulation of CD80, CD83, CD86 - Flow Cytometry Stimulate_DC->Analyze_DC Analyze_Cytokine Cytokine Release Assay: - Measure IL-6, TNF-α, IL-1β, IFN-γ - ELISA / Multiplex Assay Stimulate_DC->Analyze_Cytokine Stimulate_Lymph->Analyze_Cytokine Supernatant Collection Analyze_Prolif Lymphocyte Proliferation Assay: - Measure DNA Synthesis - CFSE / [3H]-Thymidine Stimulate_Lymph->Analyze_Prolif

Caption: General workflow for in vitro immunostimulatory assays.

Dendritic Cell (DC) Activation Assay

Principle

This assay assesses whether this compound can induce the maturation of immature monocyte-derived dendritic cells (moDCs). DC activation is a critical first step in initiating an adaptive immune response.[4] Maturation is characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86, CD83) on the cell surface, which are essential for T-cell activation.[6]

Protocol

  • Generation of moDCs:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Purify monocytes from PBMCs by plastic adherence or using CD14+ magnetic beads.

    • Culture monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature moDCs.

  • Stimulation:

    • Plate immature moDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Add this compound at various concentrations (e.g., 1, 10, 100 µg/mL).

    • Include a negative control (vehicle) and a positive control (e.g., Lipopolysaccharide, LPS, at 100 ng/mL).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition (Flow Cytometry):

    • Harvest the cells and wash with PBS containing 2% FBS.

    • Stain with fluorescently-labeled antibodies against surface markers: CD11c, HLA-DR, CD80, CD83, and CD86.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the CD11c+ population to analyze the moDCs.

    • Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each maturation marker (CD80, CD83, CD86, HLA-DR).

Data Presentation

The results can be summarized in a table to compare the effects of different concentrations of this compound.

TreatmentConcentration% CD80+ CellsMFI of CD86% CD83+ Cells
Vehicle Control -5.2 ± 1.11500 ± 2503.1 ± 0.8
This compound 1 µg/mL6.5 ± 1.51800 ± 3004.5 ± 1.0
This compound 10 µg/mL25.8 ± 4.26500 ± 80022.4 ± 3.5
This compound 100 µg/mL65.1 ± 8.918000 ± 210061.7 ± 7.8
LPS (Positive Control) 100 ng/mL88.4 ± 5.625000 ± 350085.3 ± 6.1

Data are presented as mean ± standard deviation from three independent experiments.

Hypothetical this compound Signaling Pathway in a Dendritic Cell This compound This compound TLR4 TLR4 Receptor This compound->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Transcription of Pro-inflammatory Genes Nucleus->Genes Cytokines Cytokine Secretion (TNF-α, IL-6, IL-1β) Genes->Cytokines Maturation Upregulation of CD80, CD86, CD83 Genes->Maturation Logical Relationships in Immunostimulatory Assessment This compound This compound DC_Activation Dendritic Cell Activation This compound->DC_Activation Cytokine_Release_Innate Innate Cytokine Release (TNF-α, IL-6) This compound->Cytokine_Release_Innate Direct stimulation of monocytes/macrophages T_Cell_Priming T-Cell Priming & Activation DC_Activation->T_Cell_Priming Antigen Presentation Cytokine_Release_Innate->T_Cell_Priming Co-stimulation Immune_Response Overall Immunostimulatory Potential Cytokine_Release_Innate->Immune_Response T_Cell_Proliferation T-Cell Proliferation T_Cell_Priming->T_Cell_Proliferation Cytokine_Release_Adaptive Adaptive Cytokine Release (IFN-γ, IL-2) T_Cell_Priming->Cytokine_Release_Adaptive T_Cell_Proliferation->Immune_Response Cytokine_Release_Adaptive->Immune_Response

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pimelautide

Author: BenchChem Technical Support Team. Date: November 2025

AN-001 | For Research Use Only

Abstract

This application note details a standard protocol for the purification of Pimelautide, a synthetic lipopeptide, using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, with the molecular formula C29H52N6O9, presents unique purification challenges due to its amphipathic nature, combining a hydrophilic peptide backbone with a hydrophobic lauroyl fatty acid chain.[1] The method described herein provides a robust framework for achieving high purity levels suitable for subsequent research and development applications.

Introduction

This compound is a complex lipopeptide consisting of a peptide sequence conjugated to a dodecanoyl (lauroyl) group.[1] The purification of such molecules is critical to remove impurities generated during solid-phase peptide synthesis (SPPS), including deletion sequences, incompletely deprotected peptides, and other side-reaction products. RP-HPLC is the predominant technique for peptide purification due to its high resolving power and compatibility with volatile buffers, which simplifies product recovery through lyophilization.[2] This protocol employs a C18 stationary phase and a water/acetonitrile mobile phase gradient modified with trifluoroacetic acid (TFA) to achieve efficient separation based on hydrophobicity.

Principle of Separation

Reverse-phase chromatography separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar. This compound is loaded onto the column in a highly aqueous mobile phase, where it binds to the C18 stationary phase via hydrophobic interactions, primarily driven by its lauroyl group and nonpolar amino acid residues. A gradually increasing gradient of an organic solvent (acetonitrile) in the mobile phase decreases its polarity, causing the bound peptides to elute sequentially. More hydrophobic species, including the target this compound, are retained longer and elute at higher organic solvent concentrations.[2] TFA is used as an ion-pairing agent to sharpen peaks and improve resolution.

Experimental Protocol

This section provides a detailed methodology for the purification of this compound using preparative RP-HPLC.

3.1. Materials and Reagents

  • Crude this compound (lyophilized powder)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), sequencing grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade (if required for solubilization)

  • Preparative RP-HPLC system with a gradient pump, autosampler, and UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size)

  • Analytical RP-HPLC system for fraction analysis

  • Mass Spectrometer (MS) for identity confirmation

  • Lyophilizer (Freeze-dryer)

3.2. Sample Preparation

  • Accurately weigh the crude this compound powder.

  • Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., 95% Solvent A: 5% Solvent B).

  • If solubility is poor, add a small amount of DMSO to aid dissolution, ensuring the final DMSO concentration is as low as possible.[3]

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulates before injection.

3.3. HPLC Instrumentation and Conditions

The following tables summarize the instrumental conditions for both preparative purification and analytical quality control.

Table 1: Preparative HPLC Method Parameters

ParameterValue
Column Preparative C18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)
Flow Rate 18.0 mL/min
Gradient 20-50% B over 30 minutes
Detection Wavelength 220 nm
Column Temperature Ambient
Injection Volume 1-5 mL (dependent on concentration)

Table 2: Analytical HPLC Method Parameters for Purity Analysis

ParameterValue
Column Analytical C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 5-95% B over 20 minutes
Detection Wavelength 220 nm
Column Temperature 40 °C
Injection Volume 20 µL

3.4. Purification and Fraction Collection Protocol

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 20% B) for at least 5 column volumes or until a stable baseline is achieved.

  • Inject the filtered crude this compound solution onto the column.

  • Initiate the gradient elution method as detailed in Table 1.

  • Monitor the separation in real-time via the UV chromatogram at 220 nm.

  • Collect fractions corresponding to the major peak, which is presumed to be this compound. Start collecting just before the peak rises from the baseline and stop just after it returns.

  • Analyze a small aliquot of each collected fraction using the analytical HPLC method (Table 2) and Mass Spectrometry to confirm purity and identity.

  • Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Freeze the pooled fractions at -80 °C and then lyophilize until a dry, fluffy powder is obtained.

  • Perform a final quality control analysis on the lyophilized product to confirm final purity and yield.

Visualization of Workflow

The overall process for the purification of this compound is outlined in the workflow diagram below.

Pimelautide_Purification_Workflow start Crude this compound Synthesis solubilize Solubilization in Mobile Phase A / DMSO start->solubilize filter Sterile Filtration (0.45 µm) solubilize->filter hplc Preparative RP-HPLC (C18 Column) filter->hplc collect Fraction Collection hplc->collect analyze QC Analysis: - Analytical HPLC - Mass Spectrometry collect->analyze decision Purity > 95%? analyze->decision decision->hplc No (Re-purify) pool Pool Pure Fractions decision->pool Yes lyophilize Lyophilization pool->lyophilize final_qc Final Product QC lyophilize->final_qc end Pure this compound (>95%) final_qc->end

Caption: Experimental workflow for the purification of this compound.

Expected Results

A typical preparative chromatogram will show a large primary peak corresponding to the this compound product, with smaller, earlier-eluting peaks representing more polar impurities and later-eluting peaks corresponding to more hydrophobic impurities. The use of a shallow gradient around the elution point of the target peptide can significantly improve resolution from closely related impurities.[2] Purity levels exceeding 95%, as determined by analytical HPLC, are readily achievable with this method.

Table 3: Example Purification Summary

ParameterValue
Crude Product Mass 100 mg
Final Purified Mass 35 mg
Overall Yield 35%
Initial Purity (Crude) ~60%
Final Purity >98%

Conclusion

The reverse-phase HPLC protocol described provides an effective and reproducible method for the purification of the lipopeptide this compound. By optimizing parameters such as the gradient slope and sample loading, researchers can achieve high-purity material essential for accurate in-vitro and in-vivo studies. This application note serves as a comprehensive guide for scientists and professionals in the field of drug development and peptide chemistry.

References

Application Notes & Protocols for Assessing Inhibition of SARS-CoV-2 Mpro

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The compound "Pimelautide" was not identified in the scientific literature in the context of SARS-CoV-2 research. It is possible this is a typographical error for Pioglitazone , a medication for type 2 diabetes. Some research has explored Pioglitazone's potential role in COVID-19, suggesting it may moderate host inflammatory responses and potentially inhibit viral replication, though direct, potent inhibition of the Main Protease (Mpro) is not its established primary mechanism.[1][2]

These protocols are presented for a generic test compound, referred to as "Compound X," and provide a comprehensive framework for assessing its potential as a direct inhibitor of the SARS-CoV-2 Main Protease (Mpro).

Application Notes

Introduction

The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the viral life cycle.[3] It cleaves the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs), which are vital for viral replication and transcription. Due to its critical role and high conservation across coronaviruses, Mpro is a prime target for antiviral drug development. Assessing the inhibitory potential of compounds against Mpro is a critical first step in the discovery of novel COVID-19 therapeutics.

Assay Principles

This document outlines a three-stage workflow for evaluating a potential Mpro inhibitor:

  • Recombinant Mpro Production: A fundamental prerequisite is the production of pure, active Mpro enzyme. This is typically achieved through recombinant expression in E. coli.[4][5]

  • Biochemical Inhibition Assay: A direct enzymatic assay is used to quantify the compound's ability to inhibit Mpro activity in vitro. The most common method is a Fluorescence Resonance Energy Transfer (FRET) assay, which measures the cleavage of a synthetic peptide substrate.[6][7] Inhibition is measured as a decrease in the fluorescent signal, from which the half-maximal inhibitory concentration (IC50) can be determined.

  • Cell-Based Assay: To confirm that the compound is active in a cellular environment and can cross the cell membrane, a cell-based assay is employed.[8][9] Gain-of-function reporter assays are robust methods where Mpro activity suppresses a reporter signal (e.g., fluorescence or luminescence); an effective inhibitor will block Mpro, leading to a measurable increase in the reporter signal.[3][10] This assay determines the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) to assess the compound's therapeutic window.

Mandatory Visualizations

Signaling Pathway: Role of Mpro in Viral Replication

Mpro_Pathway cluster_host_cell Host Cell Cytoplasm viral_rna Viral Genomic RNA ribosome Host Ribosome viral_rna->ribosome Translation polyproteins Polyproteins (pp1a, pp1ab) ribosome->polyproteins mpro SARS-CoV-2 Mpro (3CLpro) polyproteins->mpro Autocleavage releases Mpro nsps Functional NSPs polyproteins->nsps Cleavage by Mpro mpro->nsps rtc Replication/ Transcription Complex nsps->rtc Assembly replication Viral RNA Replication rtc->replication inhibitor Compound X (Mpro Inhibitor) inhibitor->mpro Inhibition

Caption: SARS-CoV-2 Mpro's role in cleaving viral polyproteins to form the replication complex.

Experimental Workflow Diagram

Workflow cluster_1 Stage 1: Enzyme Production cluster_2 Stage 2: Biochemical Assay cluster_3 Stage 3: Cell-Based Assay p1 Clone Mpro Gene into Expression Vector p2 Transform E. coli p1->p2 p3 Induce Protein Expression (IPTG) p2->p3 p4 Purify Recombinant Mpro (Affinity Chromatography) p3->p4 b1 FRET-Based Assay Setup: Mpro + Substrate + Compound X p4->b1 Purified Enzyme b2 Measure Fluorescence Signal b1->b2 b3 Calculate % Inhibition b2->b3 b4 Determine IC50 Value b3->b4 c1 Transfect Cells with Mpro-Reporter Construct b4->c1 Promising Candidate c2 Treat Cells with Compound X c1->c2 c3 Measure Reporter Signal (e.g., Luminescence) c2->c3 c4 Determine EC50 & CC50 Values c3->c4

Caption: Overall workflow for assessing a SARS-CoV-2 Mpro inhibitor.

FRET Assay Mechanism Diagram

FRET_Assay Mechanism of FRET-based Mpro Inhibition Assay cluster_no_inhibition No Inhibition (Active Mpro) cluster_inhibition Inhibition by Compound X node1 FRET Substrate Quencher Peptide Fluorophore mpro_active Mpro node1->mpro_active node2 Quencher Cleaved Peptide Fluorophore light Fluorescence (Signal ON) node2:f->light mpro_active->node2 Cleavage node3 FRET Substrate Quencher Peptide Fluorophore mpro_inhibited Mpro node3->mpro_inhibited no_light No Fluorescence (Signal OFF) mpro_inhibited->no_light No Cleavage inhibitor Compound X inhibitor->mpro_inhibited

Caption: Principle of the FRET assay for measuring Mpro activity and inhibition.

Experimental Protocols

Protocol 1: Recombinant SARS-CoV-2 Mpro Expression and Purification

This protocol details the expression and purification of His-tagged SARS-CoV-2 Mpro from E. coli.[5][11][12][13]

A. Materials and Reagents:

  • Expression vector (e.g., pET-28a) containing the codon-optimized gene for SARS-CoV-2 Mpro with an N-terminal His-tag.

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB Broth and LB Agar with appropriate antibiotic (e.g., Kanamycin 50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT, 10% Glycerol.

  • Wash Buffer: Lysis Buffer + 20 mM Imidazole.

  • Elution Buffer: Lysis Buffer + 250 mM Imidazole.

  • Ni-NTA affinity chromatography column.

  • Dialysis Buffer: 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT.

B. Methodology:

  • Transformation: Transform the Mpro expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with 10 mL of the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C, then induce Mpro expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-18 hours at 18°C with shaking.[5]

  • Cell Harvest: Centrifuge the culture at 5,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Purification:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged Mpro with Elution Buffer.

  • Dialysis & Storage: Pool the elution fractions containing Mpro and dialyze against Dialysis Buffer overnight at 4°C. Confirm protein purity by SDS-PAGE. Determine protein concentration, aliquot, and store at -80°C.

Protocol 2: In Vitro Mpro Inhibition FRET Assay

This protocol uses a fluorogenic peptide substrate that is cleaved by Mpro, separating a quencher from a fluorophore and producing a signal.[7][14]

A. Materials and Reagents:

  • Purified recombinant SARS-CoV-2 Mpro.

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[14]

  • Mpro FRET Substrate: e.g., (DABCYL)-KTSAVLQ↓SGFRKME-(EDANS).

  • Compound X (test inhibitor) stock solution in DMSO.

  • Positive Control: A known Mpro inhibitor (e.g., GC376).

  • Black, low-binding 96-well or 384-well plates.

  • Fluorescence plate reader.

B. Methodology:

  • Compound Plating: Prepare serial dilutions of Compound X in Assay Buffer. Add 10 µL of each dilution to the wells of the microplate. For controls, add 10 µL of buffer with DMSO (negative control) or positive control inhibitor.

  • Enzyme Addition: Dilute Mpro in ice-cold Assay Buffer to the desired final concentration (e.g., 0.2 µM). Add 80 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the FRET substrate in Assay Buffer to the desired final concentration (e.g., 20 µM). Add 10 µL of the substrate solution to each well to start the reaction (final volume 100 µL).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the data to controls: % Inhibition = [1 - (Velocity_CompoundX / Velocity_DMSO)] * 100.

    • Plot % Inhibition against the logarithm of Compound X concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Mpro Activity Reporter Assay

This protocol describes a gain-of-function assay where Mpro inhibition leads to the expression of a reporter gene.[3][8][10]

A. Materials and Reagents:

  • HEK293T cells (or other suitable cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Reporter System Plasmids:

    • Plasmid 1: Expressing a membrane-tethered transcription factor linked to a reporter (e.g., Gaussia Luciferase) via an Mpro cleavage sequence.[10]

    • Plasmid 2: Constitutively expressing SARS-CoV-2 Mpro.

  • Transfection reagent (e.g., Lipofectamine).

  • Compound X and positive control inhibitor.

  • Luciferase assay reagent.

  • Cell viability assay reagent (e.g., CellTiter-Glo).

  • White, clear-bottom 96-well plates.

  • Luminometer.

B. Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well plates and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the Mpro-expressing plasmid and the reporter system plasmid according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, remove the transfection medium and add fresh medium containing serial dilutions of Compound X or controls.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luminescence Measurement (EC50):

    • Measure the Gaussia Luciferase activity in the cell culture supernatant or lysate using a luminometer as per the assay kit instructions.

    • A higher signal indicates Mpro inhibition.

    • Plot the luminescence signal against the log of compound concentration to determine the EC50 value.

  • Cytotoxicity Measurement (CC50):

    • On a parallel plate treated identically, measure cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Plot cell viability against the log of compound concentration to determine the CC50 value.

  • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a better safety profile.

Data Presentation

The quantitative data generated from these protocols should be summarized for clear comparison.

CompoundAssay TypeEndpointValue (µM)Selectivity Index (SI)
Compound X Biochemical FRET IC50 [Insert Value]N/A
Cell-Based EC50 [Insert Value][Calculate CC50/EC50]
Cytotoxicity CC50 [Insert Value]
GC376 (Control) Biochemical FRET IC50 [e.g., 0.5]N/A
Cell-Based EC50 [e.g., 1.2][e.g., >20]
Cytotoxicity CC50 [e.g., >25]

References

Formulation of Pioglitazone for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Pioglitazone, a potent thiazolidinedione oral antidiabetic agent, for in vivo research. Due to the low aqueous solubility of Pioglitazone, appropriate formulation is critical for achieving accurate and reproducible results in animal studies. This document outlines methods for the preparation of a suspension for oral gavage, a common administration route in preclinical research.

Mechanism of Action and Signaling Pathway

Pioglitazone is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver.[1][2][3] Activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels.[2][3] One of the key downstream signaling pathways influenced by Pioglitazone is the PI3K/AKT pathway, which plays a crucial role in insulin signaling and glucose uptake.

Pimelautide_Signaling_Pathway cluster_cell Target Cell (Adipocyte, Myocyte, Hepatocyte) cluster_pi3k PI3K/AKT Pathway Pimelautide Pioglitazone PPARg PPARγ This compound->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Metabolic_Effects Modulation of Glucose & Lipid Metabolism Gene_Transcription->Metabolic_Effects Insulin_Receptor Insulin Receptor Gene_Transcription->Insulin_Receptor enhances signaling IRS IRS Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates Glucose_Uptake Increased Glucose Uptake AKT->Glucose_Uptake

Caption: Pioglitazone's mechanism via PPARγ activation and influence on the PI3K/AKT pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation and dosing of Pioglitazone in preclinical models.

Table 1: Solubility of Pioglitazone Hydrochloride

Solvent/VehicleSolubilityReference
Dimethyl sulfoxide (DMSO)~20 mg/mL[4]
Dimethylformamide (DMF)~20 mg/mL[4]
1:5 DMSO:PBS (pH 7.2)~0.15 mg/mL[4]
Propylene Glycol + PEG 400 + Water (0.6:0.2:0.2)290.9 mM[5]
Aqueous BuffersSparingly soluble[4]
Water0.044 mmol/L[5]

Table 2: Reported In Vivo Dosages of Pioglitazone in Rodent Models

Animal ModelDosageAdministration RouteVehicleReference
Wistar Rats3 mg/kg/dayOral Gavage0.5% Methylcellulose[1]
Wistar Rats10 mg/kgOralLipid Microparticles[6]
Zucker Fatty Rats20 mg/kg/dayOralNot specified[7]
Zucker Diabetic Fatty Rats30 mg/kg/dayOralWater[3]
UCD-T2DM Rats2.5 mg/kg/dayOralNot specified[8]
Mice30 mg/kg/dayOral Gavage10% w/v Sulfobutylether-β-cyclodextrin[9]
Mice40 mg/kgOral Gavage0.5% Methylcellulose[10]
Mice (Alloxan-induced diabetic)50 mg/kgOralNot specified[11]

Experimental Protocols

Protocol 1: Preparation of Pioglitazone Suspension for Oral Gavage

This protocol describes the preparation of a Pioglitazone suspension in 0.5% methylcellulose, a commonly used vehicle for oral administration in rodent studies.[1][10]

Materials:

  • Pioglitazone Hydrochloride

  • Methylcellulose (viscosity appropriate for suspensions, e.g., 400 cP)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Graduated cylinders

  • Appropriate storage container (e.g., sterile amber bottle)

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Calculate the required volume of the vehicle based on the number of animals and the dosing volume.

    • Weigh the appropriate amount of methylcellulose (0.5 g for every 100 mL of water).

    • Heat approximately one-third of the total required volume of water to 60-70°C.

    • Add the methylcellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.

    • Once dispersed, remove from heat and add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.

    • Continue stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.

  • Prepare the Pioglitazone Suspension:

    • Determine the desired final concentration of the Pioglitazone suspension based on the target dose and the dosing volume for the animals.

    • Weigh the required amount of Pioglitazone Hydrochloride powder.

    • In a separate container, add a small amount of the prepared 0.5% methylcellulose vehicle to the Pioglitazone powder to create a paste. This helps in the uniform dispersion of the drug.

    • Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or undispersed powder.

  • Storage and Administration:

    • Store the prepared suspension in a clearly labeled, light-protected container at 2-8°C.

    • Before each administration, ensure the suspension is brought to room temperature and thoroughly vortexed or shaken to ensure uniform distribution of the drug.

    • Administer the suspension to the animals using an appropriate-sized gavage needle.

Gavage_Protocol_Workflow cluster_vehicle Vehicle Preparation (0.5% Methylcellulose) cluster_suspension Suspension Preparation cluster_admin Storage and Administration A1 Calculate required volume A2 Weigh Methylcellulose A1->A2 A3 Heat 1/3 of water to 60-70°C A2->A3 A4 Disperse Methylcellulose in hot water A3->A4 A5 Add remaining 2/3 cold water A4->A5 A6 Stir until clear solution forms A5->A6 B3 Create a paste with a small amount of vehicle A6->B3 B1 Determine final concentration B2 Weigh Pioglitazone HCl B4 Gradually add remaining vehicle while stirring B5 Stir for at least 30 minutes C1 Store at 2-8°C, protected from light B5->C1 C2 Bring to room temperature and vortex before use C1->C2 C3 Administer via oral gavage C2->C3

Caption: Workflow for preparing a Pioglitazone suspension for oral gavage.

Protocol 2: Preparation of Pioglitazone Solution for Oral Gavage

For studies requiring a true solution, co-solvents or solubility enhancers are necessary. This protocol is based on the use of sulfobutylether-β-cyclodextrin (Captisol), which has been shown to be an effective solubilizing agent for Pioglitazone.[9]

Materials:

  • Pioglitazone Hydrochloride

  • Sulfobutylether-β-cyclodextrin (e.g., Captisol)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Volumetric flasks

  • Appropriate storage container (e.g., sterile amber bottle)

Procedure:

  • Prepare the Vehicle (e.g., 10% w/v Captisol Solution):

    • Calculate the required volume of the vehicle.

    • Weigh the appropriate amount of Captisol (10 g for every 100 mL of water).

    • Dissolve the Captisol in the sterile, purified water by stirring with a magnetic stirrer until a clear solution is obtained.

  • Prepare the Pioglitazone Solution:

    • Determine the desired final concentration of the Pioglitazone solution.

    • Weigh the required amount of Pioglitazone Hydrochloride powder.

    • Add the Pioglitazone powder to the prepared Captisol solution.

    • Stir the mixture at room temperature for a sufficient time (e.g., 1 hour) to ensure complete dissolution.[9]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage and Administration:

    • Store the prepared solution in a clearly labeled, light-protected container at 4°C.[9]

    • Before administration, allow the solution to come to room temperature.

    • Administer the solution to the animals using an appropriate-sized gavage needle.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. It is crucial to adhere to all institutional and national guidelines for animal care and use. The specific formulation and dosage may need to be optimized based on the experimental model and research objectives.

References

Application Notes and Protocols: Pimelautide in HIV Vaccine Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no direct published research on the application of Pimelautide in HIV vaccine development. The following application notes are based on its known immunomodulatory properties and propose a theoretical framework for its investigation as a potential vaccine adjuvant in the context of HIV.

Introduction to this compound

This compound is a synthetic peptide that has demonstrated immunomodulatory effects, primarily in the context of cancer immunotherapy. Its mechanism of action involves the modulation of key signaling pathways within immune cells, leading to enhanced anti-tumor responses. These properties suggest that this compound could be repurposed as an adjuvant in vaccine formulations to augment the immune response to viral antigens, such as those from HIV. An effective HIV vaccine needs to elicit both robust and broad cellular and humoral immunity, a challenge that novel adjuvants may help to overcome.

Theoretical Application in HIV Vaccine Research: Adjuvant Potential

The primary theoretical application of this compound in HIV vaccine research is as a vaccine adjuvant. An ideal HIV vaccine adjuvant would:

  • Enhance Antigen Presentation: Stimulate dendritic cells (DCs) and other antigen-presenting cells (APCs) to more effectively process and present HIV antigens to T cells.

  • Promote Th1-Biased Immune Responses: Drive the differentiation of T helper cells towards a Th1 phenotype, which is crucial for orchestrating effective cytotoxic T lymphocyte (CTL) responses against virally infected cells.

  • Stimulate Cytokine and Chemokine Production: Induce a local inflammatory environment that promotes the recruitment and activation of immune cells at the site of vaccination.

  • Improve the Breadth and Durability of the Immune Response: Contribute to the generation of a diverse and long-lasting memory T and B cell repertoire capable of recognizing various HIV strains.

This compound's known immunomodulatory effects, such as its influence on cytokine production and immune cell activation, make it a candidate for achieving these objectives.

Mechanism of Action and Signaling Pathways

This compound is known to influence several key signaling pathways involved in the immune response. While its precise molecular interactions are still under investigation, it is understood to modulate pathways such as the PI3K/Akt and MAPK pathways, which are central to T-cell activation, proliferation, and cytokine production.[1][2]

  • PI3K/Akt Pathway: This pathway is critical for T-cell survival, proliferation, and differentiation. By potentially modulating this pathway, this compound could enhance the expansion of HIV-specific T cells.[3][4]

  • MAPK Pathway: The MAPK signaling cascade is involved in a wide range of cellular processes, including inflammation and cytokine production. This compound may influence this pathway to create a more favorable cytokine milieu for a robust anti-HIV response.[1][3]

Below is a diagram illustrating the potential signaling pathways that could be modulated by this compound to enhance an anti-HIV immune response.

Pimelautide_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell This compound This compound Receptor Putative Receptor This compound->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Activation PI3K_Akt->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-12, IFN-γ) NFkB->Cytokines TCR T-Cell Receptor (TCR) Cytokines->TCR cluster_TCell cluster_TCell Cytokines->cluster_TCell Activation T-Cell Activation & Proliferation TCR->Activation HIV_Antigen HIV Antigen HIV_Antigen->TCR CTL Cytotoxic T-Lymphocyte (CTL) Response Activation->CTL

Caption: Proposed signaling pathway for this compound as an HIV vaccine adjuvant.

Quantitative Data

As there are no direct studies of this compound in HIV vaccine research, the following table summarizes hypothetical quantitative data that would be relevant to collect during preclinical evaluation. The values are for illustrative purposes only.

ParameterControl (Antigen Only)Antigen + this compoundFold Change
HIV-Gag specific CD8+ T cells (% of total CD8+) 0.5%2.5%5.0x
IFN-γ secreting cells (SFU/10^6 PBMCs) 1507505.0x
IL-4 secreting cells (SFU/10^6 PBMCs) 1001201.2x
Anti-Env IgG Titer (Log10) 2.54.031.6x
Dendritic Cell Maturation (CD86+ %) 20%60%3.0x

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound as an adjuvant for an HIV vaccine.

5.1. In Vitro Dendritic Cell Maturation Assay

Objective: To determine the ability of this compound to induce the maturation of dendritic cells (DCs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Recombinant human GM-CSF and IL-4

  • This compound

  • Lipopolysaccharide (LPS) as a positive control

  • FITC-conjugated anti-CD11c, PE-conjugated anti-HLA-DR, APC-conjugated anti-CD80, and PerCP-conjugated anti-CD86 antibodies

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Protocol:

  • Isolate monocytes from PBMCs by plastic adherence.

  • Culture monocytes for 6 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to generate immature DCs.

  • On day 6, harvest the immature DCs and seed them in a 24-well plate at a density of 1x10^6 cells/mL.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL), LPS (1 µg/mL) as a positive control, or media alone as a negative control.

  • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with the fluorescently labeled antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer and resuspend in 300 µL of FACS buffer.

  • Acquire the data on a flow cytometer and analyze the expression of maturation markers (HLA-DR, CD80, CD86) on the CD11c+ DC population.

5.2. T-Cell Proliferation and Cytokine Production Assay

Objective: To assess the ability of this compound-matured DCs to stimulate HIV-specific T-cell proliferation and cytokine production.

Materials:

  • Mature DCs from the protocol above, pulsed with an HIV antigen (e.g., p24).

  • Autologous CD4+ and CD8+ T cells isolated from PBMCs.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • ELISA kits for IFN-γ and IL-4.

Protocol:

  • Label the isolated T cells with CFSE.

  • Co-culture the CFSE-labeled T cells with the antigen-pulsed mature DCs at a DC:T cell ratio of 1:10.

  • Incubate for 5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze T-cell proliferation by measuring CFSE dilution using flow cytometry.

  • Collect the culture supernatants on day 3 and measure the concentration of IFN-γ and IL-4 using ELISA to determine the Th1/Th2 bias.

Experimental Workflow

The following diagram outlines a proposed experimental workflow for the preclinical evaluation of this compound as an HIV vaccine adjuvant.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation (Animal Model) A This compound Cytotoxicity Assay on Immune Cells B Dendritic Cell Maturation Assay (CD80, CD86, HLA-DR expression) A->B C Cytokine Profiling (Luminex/ELISA for IL-12, IFN-γ, IL-4) B->C D T-Cell Activation & Proliferation Assay (CFSE dilution) B->D E Immunization of Mice/NHPs with HIV Antigen +/- this compound D->E Proceed if promising in vitro results F Measurement of HIV-specific Antibody Titers (ELISA) E->F G Assessment of Cellular Immunity (ELISpot, Intracellular Cytokine Staining) E->G H Viral Challenge Study (if applicable) G->H

References

Troubleshooting & Optimization

Improving the solubility of Pimelautide for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pimelautide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate the use of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic peptide. Its physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₉H₅₂N₆O₉ PubChem[1]
Molecular Weight 628.8 g/mol PubChem[1]

| Computed XLogP3 | -0.5 | PubChem[1] |

Q2: I am having trouble dissolving this compound. What are the general recommendations?

Due to its high proportion of hydrophobic residues, this compound is expected to have poor solubility in aqueous solutions[2][3]. The recommended approach is to first dissolve the peptide in a small amount of a sterile organic solvent and then slowly add this stock solution to your aqueous buffer while vortexing[4]. It is always best practice to test the solubility of a small amount of the peptide before dissolving the entire sample[2][5].

Q3: Which solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most common choice for initial solubilization due to its high solvating power and relatively low toxicity in cell-based assays[2]. However, other organic solvents can also be used.

Table 2: Recommended Solvents for Initial Solubilization of this compound

Solvent Recommended Use Considerations
DMSO Primary choice for most applications. Can oxidize peptides containing Cys, Met, or Trp residues (this compound does not contain these)[4][5].
DMF Alternative to DMSO. Use if DMSO is incompatible with your assay[2].
Acetonitrile For highly hydrophobic peptides. Can be more toxic to cells than DMSO[2].
10% Acetic Acid For basic peptides. Use if the peptide has a net positive charge[2].

| 10% NH₄OH | For acidic peptides. | Use if the peptide has a net negative charge[2]. |

Q4: What is the maximum concentration of DMSO that can be used in cell culture assays?

The final concentration of DMSO in your in vitro assay should be kept as low as possible to avoid cytotoxicity.

  • < 0.1% DMSO: Considered safe for almost all cell lines[4].

  • 0.5% DMSO: Widely used for cell culture with no observed toxicity in many cell types[4].

  • 1% DMSO: May be tolerated by some cell lines, but preliminary toxicity tests are highly recommended[4].

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

Table 3: Troubleshooting Common Solubility Issues

Problem Probable Cause Recommended Solution(s)
This compound powder is not dissolving in the initial organic solvent. Insufficient solvent volume or agitation. 1. Briefly sonicate the vial (e.g., 3 cycles of 10 seconds, cooling on ice in between)[2]. 2. Gently warm the solution. 3. Increase the volume of the organic solvent.
The solution becomes cloudy or forms a precipitate after dilution into an aqueous buffer. The solubility limit of this compound in the final aqueous solution has been exceeded. 1. Your peptide has likely precipitated. You may need to start over with a lower final concentration[2]. 2. Try adding the peptide stock solution drop-wise into the stirring aqueous buffer to facilitate mixing[4]. 3. If precipitation persists, consider using a buffer containing a low percentage of organic co-solvent or a denaturing agent like 6M urea[4].

| The peptide dissolves initially but appears to crash out of solution after storage. | Peptide aggregation or instability in the chosen buffer. | 1. Prepare fresh solutions for each experiment. 2. If storing, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles[6]. 3. Ensure the pH of the final solution is optimal for this compound solubility. |

Experimental Protocols

Protocol 1: General Method for Solubilizing and Diluting this compound

This protocol describes the standard procedure for preparing a this compound stock solution in DMSO and diluting it for an in vitro assay.

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all powder is at the bottom of the tube[2].

  • Initial Dissolution: Add a small, precise volume of high-purity, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Aid Solubilization: Vortex the vial thoroughly. If needed, sonicate the solution in a water bath for 5-10 minutes to ensure the peptide is fully dissolved[4]. Visually inspect for any remaining particulate matter.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution with your final aqueous assay buffer to achieve the desired working concentration. Crucially, add the peptide stock solution to the buffer, not the other way around , while vortexing to prevent precipitation.

  • Final Check: Ensure the final DMSO concentration in your working solution is compatible with your experimental system (e.g., ≤0.5%)[4].

G cluster_prep Preparation cluster_dissolve Dissolution cluster_dilute Dilution A Lyophilized this compound B Equilibrate to Room Temp A->B D Add Anhydrous DMSO (to create stock solution) C Centrifuge Vial B->C C->D E Vortex & Sonicate D->E G Add Stock Solution Drop-wise to Aqueous Buffer F Visually Inspect Solution E->F F->G H Vortex During Addition G->H I Ready-to-use Working Solution H->I

Caption: Workflow for this compound Solubilization.

Putative Signaling Pathway

While the precise mechanism of action for this compound is under investigation, preliminary studies suggest it may modulate cellular metabolic processes through the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, and glucose metabolism[7]. Activation of a cell surface receptor by this compound is hypothesized to trigger the phosphorylation cascade of PI3K and Akt, leading to downstream effects.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (inactive) PIP3->Akt Akt_A Akt (active) PDK1->Akt_A Phosphorylates Akt->Akt_A Downstream Downstream Targets (e.g., GLUT4 translocation, Glycogen Synthesis) Akt_A->Downstream Activates Response Cellular Responses (e.g., Glucose Uptake) Downstream->Response

Caption: Putative this compound Signaling Pathway.

References

Troubleshooting low antibody response with Pimelautide adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pimelautide as an adjuvant to enhance antibody responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an adjuvant?

This compound (also known as RP 44102) is a synthetic lipopeptide adjuvant derived from murein. It is designed to enhance the immunogenicity of weakly antigenic substances, such as synthetic peptides, to stimulate a robust antibody response. As a lipopeptide, this compound is believed to function as a Toll-like receptor (TLR) agonist. Lipopeptides are recognized by the innate immune system, leading to the activation of antigen-presenting cells (APCs) and subsequent enhancement of the adaptive immune response.

Q2: What is the proposed mechanism of action for this compound?

The proposed mechanism of action for this compound involves the activation of Toll-like Receptor 2 (TLR2) on the surface of antigen-presenting cells, such as dendritic cells and macrophages. This interaction initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, leading to a more potent and sustained immune response against the co-administered antigen.

Troubleshooting Guide: Low Antibody Response

A low antibody response is a common issue in immunization experiments. This guide provides a step-by-step approach to troubleshooting potential causes when using this compound as an adjuvant.

Issue: Observed antibody titers are lower than expected.

Below is a systematic guide to investigate potential causes and solutions.

This compound Formulation and Stability

Proper formulation and stability of the this compound-antigen conjugate are critical for its adjuvant activity.

Question: Is the this compound-antigen formulation optimal?

  • Troubleshooting Steps:

    • Verify Conjugation/Co-administration: If covalently conjugating this compound to your peptide antigen, confirm the efficiency of the conjugation reaction using analytical techniques such as HPLC or mass spectrometry. For co-administration, ensure proper mixing and emulsification.

    • Assess Formulation Stability: Lipopeptides can be prone to degradation.[1] Ensure that the formulation is prepared fresh before each immunization. If storage is necessary, validate the storage conditions (-20°C or -80°C) and duration to prevent degradation of the lipopeptide.

    • Check for Aggregation: Visually inspect the formulation for any signs of precipitation or aggregation. Aggregated complexes may be less effective at stimulating an immune response.

Parameter Recommendation Rationale
This compound Storage Store lyophilized powder at -20°C. Once reconstituted, use immediately or aliquot and store at -80°C for short-term use. Avoid repeated freeze-thaw cycles.Lipopeptides can be susceptible to degradation, and proper storage is crucial to maintain their activity.
Antigen-Adjuvant Ratio Perform a dose-response experiment to determine the optimal ratio of this compound to your specific antigen.The optimal ratio can vary depending on the immunogenicity of the antigen.
Formulation Buffer Use a sterile, endotoxin-free buffer such as phosphate-buffered saline (PBS) for formulation.Contaminants can interfere with the immune response and lead to inconsistent results.
Experimental Protocol and Immunization Schedule

The immunization protocol, including the dose, route of administration, and schedule, significantly impacts the resulting antibody response.

Question: Is the immunization protocol optimized for a robust antibody response?

  • Troubleshooting Steps:

    • Review this compound Concentration: A suboptimal concentration of this compound can lead to a weak adjuvant effect. Titrate the concentration of this compound in your formulation.

    • Evaluate Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal, intramuscular) can influence the type and magnitude of the immune response. Subcutaneous or intraperitoneal routes are commonly used for antibody production.

    • Optimize Immunization Schedule: A single immunization may not be sufficient. A prime-boost strategy, with one or more booster immunizations, is often necessary to achieve high antibody titers. The interval between immunizations (typically 2-4 weeks) is also a critical parameter to optimize.

Parameter Typical Range Considerations
This compound Concentration 10 - 100 µg per injectionThis is a general starting range for lipopeptide adjuvants and should be optimized for your specific antigen and animal model.
Antigen Concentration 10 - 50 µg per injectionDependent on the immunogenicity of the antigen.
Immunization Volume 100 - 200 µL for miceAdjust volume based on the animal model and route of administration.
Booster Injections 1 - 3 boostersThe number and timing of boosters are critical for memory B cell development and high-titer antibody production.
Host-Related Factors

The genetic background and health status of the immunized animal can affect its ability to mount an effective immune response.

Question: Are there any host-related factors that could be contributing to the low antibody response?

  • Troubleshooting Steps:

    • Check Animal Strain: Different inbred strains of mice can have varying immune responses to the same antigen. Ensure you are using a strain known to be a good responder.

    • Verify Animal Health: The animals should be healthy and free of any underlying infections or stress, as these can suppress the immune system.

    • Consider Age of Animals: The age of the animals can impact their immune responsiveness. Young adult animals (6-8 weeks old for mice) are typically used for immunization studies.

Experimental Protocols

Protocol 1: Formulation of a Peptide Antigen with this compound (Co-administration)
  • Reconstitute this compound: Reconstitute lyophilized this compound in sterile, endotoxin-free dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL.

  • Prepare Antigen Solution: Dissolve your peptide antigen in sterile, endotoxin-free PBS to the desired concentration.

  • Mix this compound and Antigen: In a sterile microfuge tube, add the required volume of the this compound stock solution to the antigen solution. The final concentration of DMSO should be kept low (ideally <1%) to avoid toxicity.

  • Emulsify (Optional but Recommended): For a more stable formulation, the antigen-adjuvant mixture can be emulsified with an oil-based vehicle like Freund's Incomplete Adjuvant (IFA) at a 1:1 ratio. Draw the aqueous antigen-adjuvant mixture and the oil into a syringe and forcefully expel the mixture through a needle into a sterile tube. Repeat this process until a stable, thick emulsion is formed.

  • Quality Control: Before injection, check the stability of the emulsion by placing a drop on the surface of cold water. A stable emulsion will not disperse.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Coat Plate: Coat a 96-well ELISA plate with the peptide antigen (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Block: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Serum Samples: Add serial dilutions of the immune and pre-immune sera to the wells and incubate for 1-2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of the host species (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step.

  • Develop: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Visualizations

Signaling Pathway

Pimelautide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 Binds Antigen Antigen TLR1_6 TLR1/6 TLR2->TLR1_6 Dimerizes with MyD88 MyD88 TLR1_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Translocates to Nucleus AP1 AP-1 MAPK->AP1 Activates AP1->Cytokine_Genes Translocates to Nucleus

Caption: Proposed signaling pathway for this compound via TLR2 activation.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis A Antigen & this compound Quantification B Formulation/ Emulsification A->B C Primary Immunization (Day 0) B->C D Booster Immunization(s) (e.g., Day 14, 28) C->D E Serum Collection D->E F Antibody Titer Determination (ELISA) E->F G Data Analysis F->G

Caption: General experimental workflow for immunization with this compound adjuvant.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_formulation Formulation & Stability cluster_protocol Protocol Optimization cluster_host Host Factors Start Low Antibody Titer Q_Formulation Is the formulation fresh and homogenous? Start->Q_Formulation A_Reformulate Action: Prepare fresh formulation. Verify conjugation/emulsion. Q_Formulation->A_Reformulate No Q_Dose Is the adjuvant/antigen dose optimal? Q_Formulation->Q_Dose Yes Re_evaluate Re-evaluate Antibody Titer A_Reformulate->Re_evaluate A_Dose Action: Perform dose titration study. Q_Dose->A_Dose No Q_Schedule Is the immunization schedule adequate? Q_Dose->Q_Schedule Yes A_Dose->Re_evaluate A_Schedule Action: Increase number of boosters or adjust timing. Q_Schedule->A_Schedule No Q_Host Are the animals healthy and of an appropriate strain/age? Q_Schedule->Q_Host Yes A_Schedule->Re_evaluate A_Host Action: Check animal health records. Consider using a different strain. Q_Host->A_Host No Q_Host->Re_evaluate Yes A_Host->Re_evaluate

Caption: Troubleshooting decision tree for low antibody response with this compound.

References

Refining Pimelautide dosage for optimal immune response

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The compound "Pimelautide" does not correspond to a known entity in publicly available scientific literature or drug databases. Therefore, this technical support center has been created using a hypothetical immunomodulatory peptide, herein named Immunopeptide-7 (IP-7) , to illustrate the process of refining dosage for an optimal immune response. The data, protocols, and pathways described are representative examples for research and development purposes.

Welcome to the technical support center for Immunopeptide-7 (IP-7). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in refining IP-7 dosage for optimal immune response in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Immunopeptide-7 (IP-7)?

A1: Immunopeptide-7 is a synthetic peptide designed to be a selective modulator of the innate immune system. It is hypothesized to act as a partial agonist of Toll-like receptor 4 (TLR4), leading to a controlled activation of downstream signaling pathways such as NF-κB and IRF3. This results in the production of a balanced profile of pro-inflammatory and anti-inflammatory cytokines.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial dose-response studies, we recommend a broad concentration range from 0.1 ng/mL to 1000 ng/mL. A 10-fold serial dilution is often effective for identifying the optimal concentration window. Refer to the data tables below for examples of expected responses.

Q3: How should IP-7 be reconstituted and stored?

A3: IP-7 is supplied as a lyophilized powder. For reconstitution, use sterile, endotoxin-free water to create a stock solution of 1 mg/mL. Aliquot the stock solution into low-protein-binding tubes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Once thawed, an aliquot can be stored at 4°C for up to one week.

Q4: Is IP-7 toxic to cells at high concentrations?

A4: IP-7 generally exhibits low cytotoxicity. However, at concentrations significantly above the optimal dose (e.g., >5000 ng/mL), some cell types may show reduced viability. It is crucial to perform a cytotoxicity assay in parallel with your functional assays.

Troubleshooting Guide

Issue 1: High variability in cytokine response between experiments.

  • Possible Cause A: Reagent inconsistency. Variations in cell culture media, serum batches, or the age of cell cultures can significantly impact immune cell responsiveness.

  • Solution A: Use a single batch of fetal bovine serum (FBS) for a set of comparative experiments. Ensure cells are used within a consistent passage number range. Always include positive and negative controls in every assay.

  • Possible Cause B: Inconsistent IP-7 aliquots. Repeated freeze-thaw cycles of the stock solution can degrade the peptide.

  • Solution B: Prepare single-use aliquots of the reconstituted IP-7 and store them at -80°C. Thaw a fresh aliquot for each experiment.

Issue 2: No significant immune response observed at expected concentrations.

  • Possible Cause A: Low cell density or viability. Insufficient cell numbers or poor cell health will lead to a suboptimal response.

  • Solution A: Ensure you are seeding the correct number of viable cells per well. Perform a cell viability count (e.g., using trypan blue) before starting the experiment.

  • Possible Cause B: Incorrect cell type. The target receptor for IP-7 (TLR4) may not be expressed on the cell line you are using.

  • Solution B: Confirm TLR4 expression on your target cells using techniques like flow cytometry or western blotting. Consider using primary cells known to express TLR4, such as peripheral blood mononuclear cells (PBMCs) or macrophages.

Issue 3: Unexpectedly high levels of cell death.

  • Possible Cause A: Endotoxin contamination. Contamination in the IP-7 solution or cell culture reagents can cause non-specific, toxic immune activation.

  • Solution A: Use endotoxin-free water and reagents for all steps. Test your reconstituted IP-7 stock for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

  • Possible Cause B: Concentration miscalculation. An error in calculating the dilutions could lead to an excessive final concentration.

  • Solution B: Double-check all calculations for your serial dilutions. When in doubt, prepare a fresh set of dilutions from a new stock aliquot.

Quantitative Data Summary

The following tables present representative data from dose-response studies using human PBMCs.

Table 1: Dose-Dependent Cytokine Production in PBMCs after 24-hour IP-7 Stimulation

IP-7 Concentration (ng/mL)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-10 (pg/mL) ± SD
0 (Unstimulated)15 ± 425 ± 810 ± 3
1150 ± 25200 ± 3050 ± 12
10800 ± 901100 ± 150350 ± 45
100 1200 ± 140 1800 ± 210 800 ± 95
1000950 ± 1101300 ± 160650 ± 80

Data are presented as mean ± standard deviation (SD) from three independent experiments. The optimal pro-inflammatory response is observed around 100 ng/mL.

Table 2: Dose-Dependent T-Cell Proliferation in Mixed Lymphocyte Reaction (MLR) with IP-7

IP-7 Concentration (ng/mL)Proliferation Index ± SD% Viability ± SD
0 (Unstimulated)1.0 ± 0.198 ± 2
12.5 ± 0.497 ± 3
108.2 ± 1.196 ± 2
100 15.5 ± 2.3 95 ± 4
100012.1 ± 1.888 ± 5

Proliferation was measured after 5 days using a CFSE dilution assay. The proliferation index is normalized to the unstimulated control. Optimal proliferation is seen at 100 ng/mL.

Experimental Protocols

Protocol 1: In Vitro Stimulation of PBMCs with IP-7

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • IP-7 Dilution: Prepare a serial dilution of IP-7 in complete RPMI-1640 medium at 2x the final desired concentrations.

  • Stimulation: Add an equal volume of the 2x IP-7 dilutions to the appropriate wells. Include a vehicle control (medium only) and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24 hours for cytokine analysis).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C.

Protocol 2: Cytokine Quantification by ELISA

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cytokine concentrations by interpolating from the standard curve.

Visualizations

IP7_Signaling_Pathway IP7 Immunopeptide-7 (IP-7) TLR4 TLR4/MD2 Complex IP7->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs

Caption: Simplified signaling pathway of Immunopeptide-7 (IP-7) via the TLR4 receptor complex.

Experimental_Workflow start Start: Isolate PBMCs step1 Seed Cells in 96-Well Plate start->step1 step2 Prepare IP-7 Serial Dilutions step1->step2 step3 Add Dilutions to Cells & Incubate 24-72h step2->step3 step4a Collect Supernatant step3->step4a step4b Assay Cells step3->step4b step5a Cytokine Analysis (ELISA) step4a->step5a step5b Proliferation/Viability (CFSE / MTT) step4b->step5b end End: Analyze Data & Determine Optimal Dose step5a->end step5b->end

Caption: Experimental workflow for IP-7 dose-response screening in primary immune cells.

Troubleshooting_Tree start Unexpected Result: No Immune Response q1 Did positive control (e.g., LPS) work? start->q1 a1_yes Issue is specific to IP-7. q1->a1_yes Yes a1_no System-wide issue: Cells, reagents, or protocol. q1->a1_no No q2 Was a fresh aliquot of IP-7 used? a1_yes->q2 end_check_cells Check cell health, density, and reagent quality. a1_no->end_check_cells a2_yes Confirm TLR4 expression on target cells. q2->a2_yes Yes a2_no Prepare fresh dilutions from a new stock aliquot. q2->a2_no No

Caption: Troubleshooting decision tree for a lack of immune response in IP-7 experiments.

Mitigating potential off-target effects of Pimelautide in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This document provides technical guidance for researchers using Pimelautide in cell culture experiments. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate potential off-target effects.

Disclaimer

"this compound" is a hypothetical agent developed for the context of this technical guide. The information provided is based on established principles of kinase inhibitor research and is intended for illustrative purposes.

Understanding this compound

This compound is a novel peptide-based inhibitor designed to target the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). Its primary mechanism of action is to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the PI3K/Akt signaling pathway. Dysregulation of this pathway is implicated in various cellular processes, including cell growth, proliferation, survival, and metabolism.

1.1. Visualizing the PI3K/Akt Signaling Pathway

The following diagram illustrates the intended mechanism of action for this compound within the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activation Proliferation Cell Growth & Proliferation Downstream->Proliferation

Caption: this compound's intended inhibition of the PI3K/Akt pathway.
Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent or no inhibition of Akt phosphorylation 1. Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit PI3Kα. 2. Cell Line Insensitivity: The cell line may have low dependence on the PI3Kα isoform or have compensatory signaling pathways. 3. This compound Degradation: The peptide may be unstable in the culture medium.1. Perform a dose-response experiment to determine the optimal IC50 for your cell line.[1][2] 2. Confirm PI3Kα expression and pathway activation in your cell line. Consider using a cell line known to be sensitive to PI3Kα inhibition. 3. Prepare fresh this compound solutions for each experiment and minimize freeze-thaw cycles.
High levels of unexpected cell death 1. Off-Target Kinase Inhibition: this compound may be inhibiting other kinases essential for cell survival.[3][4] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Apoptosis Induction: Inhibition of the PI3K/Akt pathway can induce apoptosis in some cell lines.[5]1. Perform a kinase selectivity profile to identify potential off-targets.[6][7] Reduce this compound concentration to the lowest effective dose. 2. Ensure the final solvent concentration is below 0.1% in the cell culture medium. Run a vehicle-only control. 3. Assess apoptosis using assays such as Annexin V staining or caspase activity assays.
Discrepancy between in-vitro and in-cell activity 1. Cell Permeability: this compound may have poor cell membrane permeability. 2. Efflux Pump Activity: The compound may be actively transported out of the cells. 3. Serum Protein Binding: this compound may bind to proteins in the culture serum, reducing its effective concentration.[8]1. If not already included, consider conjugation to a cell-penetrating peptide. 2. Co-incubate with known efflux pump inhibitors to see if this compound activity is restored. 3. Perform experiments in low-serum or serum-free media, if possible for your cell line, to assess the impact of serum.
Activation of parallel signaling pathways 1. Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can sometimes lead to the compensatory activation of other pathways, such as the MAPK/ERK pathway.[9] 2. Retroactivity: The inhibitor can cause upstream effects in linked pathways.[3]1. Profile the phosphorylation status of key proteins in related pathways (e.g., p-ERK, p-STAT3) using Western blotting or antibody arrays.[10][11] 2. Consider co-treatment with an inhibitor of the activated compensatory pathway to enhance the on-target effect of this compound.
Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: We recommend starting with a dose-response curve ranging from 10 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental endpoint (e.g., inhibition of Akt phosphorylation, reduction in cell viability).[1]

Q2: How can I confirm that this compound is engaging its target (PI3Kα) within the cell?

A2: A cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay can be used to confirm direct binding of this compound to PI3Kα in intact cells.[12]

Q3: What are the most common off-target effects observed with this compound?

A3: As a hypothetical PI3Kα inhibitor, this compound could potentially exhibit off-target activity against other PI3K isoforms (β, δ, γ) or other kinases with similar ATP-binding pockets, such as mTOR, DNA-PK, or members of the tyrosine kinase family.[4][13] Kinase selectivity profiling is the most definitive way to identify these off-targets.

Q4: Is it necessary to use a vehicle control in my experiments?

A4: Yes, it is critical to include a vehicle-only control (e.g., DMSO at the same final concentration used for this compound) in all experiments. This allows you to distinguish the effects of this compound from any non-specific effects of the solvent.

Q5: How should I prepare and store this compound?

A5: this compound should be reconstituted in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Protect from light. For experiments, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use.

Experimental Protocols

Here are detailed protocols for key experiments to assess and mitigate the off-target effects of this compound.

4.1. Protocol 1: Western Blot for PI3K/Akt Pathway Analysis

This protocol allows for the assessment of this compound's on-target efficacy by measuring the phosphorylation status of key downstream effectors.[14][15][16]

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • PBS, ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples. Run 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imager. Quantify band intensity and normalize to a loading control (e.g., β-actin).

4.2. Protocol 2: Kinase Selectivity Profiling

This experiment is crucial for identifying potential off-targets of this compound. This is typically performed as a service by specialized companies.[6][7][17]

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

General Workflow:

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.

  • Assay Format: The service provider will typically use a radiometric or fluorescence-based in-vitro kinase assay.[17][18][19]

  • Screening: this compound will be screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: The results are usually presented as the percentage of remaining kinase activity compared to a DMSO control. "Hits" are identified as kinases that are inhibited by more than a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any significant off-target hits, it is advisable to determine the IC50 values to quantify the potency of inhibition.

4.3. Visualizing the Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting unexpected results when using this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., high toxicity, low efficacy) Check_Concentration Verify this compound Concentration and Stability Start->Check_Concentration Check_Concentration->Start Concentration not OK (Remake solutions) Dose_Response Perform Dose-Response (Western Blot for p-Akt) Check_Concentration->Dose_Response Concentration OK Efficacy_OK Efficacy Confirmed? Dose_Response->Efficacy_OK Viability_Assay Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) Toxicity_OK Toxicity Acceptable? Viability_Assay->Toxicity_OK Efficacy_OK->Viability_Assay Yes Pathway_Profile Profile Compensatory Pathways (e.g., MAPK) Efficacy_OK->Pathway_Profile No Optimize Optimize Experiment: - Adjust concentration - Co-treat with other inhibitors - Change cell line Toxicity_OK->Optimize No End Proceed with Optimized Protocol Toxicity_OK->End Yes Kinase_Profile Perform Kinase Selectivity Profiling Kinase_Profile->Optimize Pathway_Profile->Kinase_Profile Optimize->End

Caption: A decision-making workflow for troubleshooting this compound experiments.

References

Troubleshooting inconsistent results in Pimelautide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pimelautide. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

Inconsistent results in this compound experiments can arise from various factors, from reagent handling to experimental execution. This guide addresses common issues in a question-and-answer format.

Question Possible Causes Recommended Solutions
Why am I seeing high variability between replicate wells in my cell-based assays? - Inconsistent cell seeding density.- Edge effects in the microplate.- Pipetting errors.- Contamination.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer.- Use calibrated pipettes and proper technique.- Regularly check for and address any lab contamination.
My dose-response curve for this compound is not sigmoidal. - Incorrect concentration range (too high or too low).- this compound degradation.- Issues with the detection reagent or instrument.- Perform a wider range of serial dilutions.- Prepare fresh this compound stock solutions for each experiment.- Check the expiration date and storage conditions of all reagents.- Calibrate and validate the performance of your plate reader or other instruments.
I am not observing the expected downstream effects on gene or protein expression. - Insufficient incubation time.- Low this compound concentration.- Cell line is not responsive.- Problems with the detection method (e.g., qPCR, Western blot).- Optimize the incubation time by performing a time-course experiment.- Titrate this compound to determine the optimal concentration.- Verify the expression of the target receptor (e.g., PPARγ) in your cell line.- Include positive and negative controls for your detection method to ensure it is working correctly.
Why are my results inconsistent between different experimental batches? - Variation in reagent lots.- Differences in cell passage number.- Subtle changes in environmental conditions.- Qualify new lots of critical reagents against the old lot.- Use cells within a consistent and narrow passage number range.- Maintain and monitor stable incubator conditions (temperature, CO2, humidity).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3][4] Activation of PPARγ by this compound is thought to regulate the transcription of genes involved in glucose and lipid metabolism, as well as cellular differentiation and inflammation.[2][4]

Q2: What are the key signaling pathways activated by this compound?

A2: Upon binding to PPARγ, this compound is expected to modulate downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[5][6][7] These pathways are crucial for mediating the cellular responses to insulin and other metabolic signals.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q4: What are some common pitfalls to avoid in biochemical tests involving this compound?

A4: Common pitfalls include inadequate sample preparation, physiological factors of the biological system being tested, and technical errors during the experiment.[8][9][10][11][12] For instance, hemolysis of blood samples can lead to falsely elevated levels of certain analytes.[8] It is also crucial to be aware of how factors like the patient's diet or other medications might influence the results.[8]

Experimental Protocols

Protocol: In Vitro Glucose Uptake Assay in Adipocytes

This protocol describes a method to assess the effect of this compound on glucose uptake in a differentiated adipocyte cell line.

Materials:

  • Differentiated adipocyte cell line (e.g., 3T3-L1)

  • DMEM with high glucose and 10% FBS

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Krebs-Ringer Phosphate (KRP) buffer

  • Phloretin

  • Scintillation fluid and counter

Procedure:

  • Seed and differentiate pre-adipocytes in 12-well plates.

  • On the day of the experiment, wash the differentiated adipocytes with KRP buffer.

  • Starve the cells in serum-free DMEM for 2-4 hours.

  • Treat the cells with varying concentrations of this compound (or vehicle control) for the desired pre-incubation time (e.g., 24 hours).

  • On the day of the assay, stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.

  • Stop the glucose uptake by adding ice-cold KRP buffer containing phloretin.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the radioactivity of the cell lysates using a scintillation counter.

Data Presentation

Table 1: Effect of this compound on Glucose Uptake
Treatment GroupThis compound Conc. (µM)Glucose Uptake (CPM)Fold Change vs. Vehicle
Vehicle Control05,234 ± 3121.0
This compound0.16,804 ± 4501.3
This compound110,991 ± 7892.1
This compound1015,179 ± 1,0232.9
Insulin (Positive Control)N/A18,319 ± 1,2803.5

Data are presented as mean ± standard deviation.

Visualizations

Pimelautide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Cell Membrane This compound This compound PPARg PPARγ This compound->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to PI3K PI3K Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation MAPK MAPK Gene_Transcription Gene Transcription MAPK->Gene_Transcription Feedback GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Inserts into membrane PPRE->Gene_Transcription Initiates Gene_Transcription->PI3K Upregulates Gene_Transcription->MAPK Modulates

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture & Differentiation Pimelautide_Treatment This compound Incubation Cell_Culture->Pimelautide_Treatment Reagent_Prep Reagent Preparation Reagent_Prep->Pimelautide_Treatment Glucose_Uptake_Assay Glucose Uptake Assay Pimelautide_Treatment->Glucose_Uptake_Assay Data_Collection Data Collection Glucose_Uptake_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Technical Support Center: Optimization of Analytical Methods for Pimelautide Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of Pimelautide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analytical characterization critical?

This compound is a synthetic therapeutic peptide. Its comprehensive analytical characterization is essential to ensure its identity, purity, concentration, and stability. This process is critical for guaranteeing the safety and efficacy of the drug product, meeting regulatory requirements, and ensuring batch-to-batch consistency in manufacturing.[1][2]

Q2: What are the primary analytical techniques used for this compound characterization?

The most common and powerful techniques for characterizing this compound and similar peptides are:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Primarily used for purity assessment, quantification, and stability studies.[1][3][4] Reversed-phase HPLC (RP-HPLC) is the most widely applied method.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identity confirmation, molecular weight determination, impurity profiling, and characterization of post-translational modifications.[5][6][7][8]

  • NMR Spectroscopy: Provides detailed information about the higher-order structure and conformation of the peptide in solution.[9][10]

Q3: What are the common degradation pathways for peptide drugs like this compound?

Peptide drugs are susceptible to various degradation pathways that can impact their efficacy and safety.[11][12] Key degradation routes to monitor include:

  • Deamidation: Spontaneous hydrolysis of the side-chain amide of asparagine and glutamine residues.

  • Oxidation: Primarily affects methionine, cysteine, and tryptophan residues.

  • Racemization: Conversion of L-amino acids to D-amino acids, particularly under harsh pH conditions.

  • Hydrolysis: Cleavage of the peptide backbone.

  • Aggregation: Formation of dimers and higher-order aggregates.

Q4: How can I prevent the non-specific binding of this compound during analysis?

Peptides can be prone to non-specific binding to surfaces like glass, plastic vials, and metallic HPLC components, leading to sample loss and poor recovery. To mitigate this:

  • Use low-adsorption or biocompatible LC hardware.[8]

  • Employ polypropylene or silanized glass vials.

  • Acidify the sample and mobile phases with agents like trifluoroacetic acid (TFA) or formic acid (FA).

  • Include a small percentage of organic solvent (e.g., acetonitrile) in the sample diluent.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using HPLC/UPLC and LC-MS.

HPLC/UPLC Troubleshooting

Q5: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or splitting). What are the possible causes and solutions?

Poor peak shape can compromise resolution and accuracy. The table below summarizes common causes and recommended actions.

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions between the peptide and residual silanols on the column.Use a well-buffered mobile phase with an ion-pairing agent like 0.1% TFA.[3] Consider a newer generation, high-purity silica column.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or aging.Wash the column with a strong solvent or replace it if necessary.
Peak Fronting Sample solvent is stronger than the mobile phase.Prepare the sample in the initial mobile phase or a weaker solvent.
Column overload (less common for fronting).Dilute the sample.
Peak Splitting Contaminants on the column frit or head of the column.Back-flush the column or replace the inlet frit.
Partially clogged injector or tubing.Clean and inspect the injector and flow path.
Co-elution of closely related impurities.Optimize the gradient, mobile phase pH, or try a different column chemistry.[13]

Below is a logical workflow for troubleshooting poor peak shape in HPLC.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is Sample Overloaded? start->check_overload check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_overload->check_solvent No reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_column Is Column Integrity OK? check_solvent->check_column No change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_mobile_phase Is Mobile Phase Optimized? check_column->check_mobile_phase Yes clean_column Clean/Flush Column or Replace if Old check_column->clean_column No optimize_mp Adjust pH or Ion-Pairing Agent (e.g., 0.1% TFA) check_mobile_phase->optimize_mp No end_node Peak Shape Improved check_mobile_phase->end_node Yes reduce_conc->end_node change_solvent->end_node clean_column->end_node optimize_mp->end_node

Caption: Troubleshooting workflow for poor HPLC peak shape.

Q6: Why are my retention times shifting between injections?

Retention time variability can affect the reliability of peak identification and quantification.

  • Check Pump Performance: Ensure the pump is delivering a stable and consistent flow rate. Fluctuations can indicate air bubbles, faulty check valves, or leaks.[4]

  • Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially with gradient methods.

  • Control Column Temperature: Use a column oven to maintain a constant temperature, as peptide retention is sensitive to temperature changes.

  • Mobile Phase Stability: Prepare fresh mobile phases daily, as their composition (especially pH) can change over time.

LC-MS Troubleshooting

Q7: I am observing a low signal or no peptide identification in my LC-MS analysis. What could be the problem?

Low signal intensity is a common issue in peptide mass spectrometry.[14][15]

  • Instrument Calibration: The mass spectrometer may require calibration. Use a standard peptide or protein digest to check the instrument's performance.[14][16]

  • Sample Clean-up: Ensure the sample is properly desalted. High concentrations of salts can suppress ionization. Use C18 spin columns or similar desalting methods.[14]

  • Ion Source Optimization: The electrospray source voltages and other parameters (e.g., gas flow, temperature) may not be optimized for this compound.[5][15]

  • Ion Suppression: Co-eluting contaminants, such as polymers (e.g., polyethylene glycol - PEG) or residual detergents, can severely suppress the peptide signal.[5] Ensure thorough sample cleanup and check for common contaminants in your workflow.

  • Incorrect Search Parameters: For identification experiments, verify that the database search parameters (e.g., mass tolerance, enzyme, modifications) are set correctly.[14]

Q8: My mass accuracy is poor. How can I improve it?

Accurate mass is critical for confident identification.

  • Regular Calibration: Perform mass calibration regularly using an appropriate calibration standard.[15]

  • Instrument Maintenance: Ensure the mass spectrometer is clean and well-maintained. Contaminants can affect mass accuracy.[15]

  • Lock Mass: Use a lock mass or internal calibrant to correct for mass drift during the analytical run.

Q9: I see persistent, non-peptide peaks in my mass spectra. What are they?

These are often contaminants from solvents, lab equipment, or sample preparation reagents.

  • Common Contaminants: Polyethylene glycol (PEG) is a very common contaminant that appears as a repeating series of peaks separated by 44 Da.[5] Other common contaminants include plasticizers and slip agents from plasticware.

  • Troubleshooting: Clean the MS system, use high-purity solvents, and perform sample clean-up using appropriate desalting columns.[14]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis of this compound

This protocol outlines a general-purpose reversed-phase HPLC method suitable for determining the purity of this compound and related impurities.

ParameterRecommended Condition
Column C18, wide-pore (300 Å), 2.1 or 4.6 mm ID, 150 mm length, <3 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with a low %B (e.g., 5%) and run a shallow gradient (e.g., 0.5-1% B per minute) up to 60-70% B.[13]
Flow Rate 0.2-0.4 mL/min for 2.1 mm ID; 0.8-1.2 mL/min for 4.6 mm ID
Column Temperature 30 - 40 °C
Detection UV at 214 nm (peptide backbone) and 280 nm (aromatic residues)
Injection Volume 5 - 20 µL
Sample Diluent Mobile Phase A or a weak solvent mixture

Methodology:

  • System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.

  • Sample Preparation: Dissolve the this compound sample in the sample diluent to a concentration of approximately 0.5 - 1.0 mg/mL. Filter the sample through a 0.22 µm filter if necessary.

  • Injection: Inject the sample onto the equilibrated column.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: LC-MS Method for Identity and Impurity Profiling of this compound

This protocol describes a typical LC-MS setup for confirming the molecular weight of this compound and identifying potential impurities.

ParameterRecommended Condition
LC System UPLC or HPLC system with biocompatible components
Column C18, wide-pore (300 Å), 2.1 mm ID, 50-100 mm length, <2 µm particle size
Mobile Phase A 0.1% Formic Acid (FA) in Water
Mobile Phase B 0.1% Formic Acid (FA) in Acetonitrile
Gradient Similar to HPLC method, but optimized for separation of key impurities.
Flow Rate 0.2 - 0.4 mL/min
MS System High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 300 - 2000
Source Parameters Capillary Voltage: 3-4 kV; Gas Temperature: 300-350 °C; Nebulizer Gas: As per manufacturer's recommendation

Methodology:

  • LC-MS Setup: Configure the LC system to be coupled with the mass spectrometer. Use formic acid instead of TFA, as TFA can cause significant ion suppression in the MS source.[3]

  • System Suitability: Inject a standard peptide to confirm system performance, including retention time stability and mass accuracy.

  • Sample Analysis: Inject the this compound sample.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Examine the mass spectrum of the main peak. Deconvolute the multiply charged ion series to determine the average molecular weight of this compound.

    • Examine the mass spectra of minor peaks to identify potential impurities and degradation products based on their mass shifts from the parent peptide.

Visualizations

General Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a therapeutic peptide like this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting prep This compound Sample (Bulk Drug or Formulation) dissolve Dissolution in Appropriate Solvent prep->dissolve cleanup Desalting / Filtration (if necessary) dissolve->cleanup hplc Purity & Quantification (RP-HPLC) cleanup->hplc lcms Identity & Impurity Profile (LC-MS) cleanup->lcms nmr Higher Order Structure (NMR) cleanup->nmr data_proc Chromatogram & Spectrum Processing hplc->data_proc lcms->data_proc nmr->data_proc report Characterization Report (Purity, Identity, Stability) data_proc->report

Caption: General experimental workflow for this compound characterization.

Hypothetical Signaling Pathway for a Therapeutic Peptide

This diagram shows a simplified, hypothetical signaling pathway that could be modulated by a therapeutic peptide. This serves as a conceptual example.

G This compound This compound Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor Binds & Activates Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activates TranscriptionFactor Transcription Factor (e.g., CREB) Kinase->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Glucose Regulation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for a therapeutic peptide.

References

Validation & Comparative

A Comparative Guide to Pimelautide and Other Lipopeptide Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pimelautide with other prominent lipopeptide adjuvants, focusing on their mechanisms of action, immunological profiles, and available performance data. This document is intended to assist researchers in making informed decisions when selecting adjuvants for vaccine and immunotherapy development.

Introduction to Lipopeptide Adjuvants

Lipopeptide adjuvants are a class of immunostimulants that significantly enhance the immune response to co-administered antigens. Their efficacy stems from their ability to mimic microbial components and activate innate immune signaling pathways. This guide will focus on a comparison between this compound, a murein-derived lipopeptide, and other well-characterized synthetic lipopeptides such as Pam₂CSK₄ and Pam₃CSK₄, which are known agonists for Toll-like Receptor 2 (TLR2).

Mechanism of Action: A Tale of Two Pathways

A key differentiator among these adjuvants is their primary mechanism of action. While many lipopeptide adjuvants activate the immune system through TLRs, this compound is believed to function through a distinct pathway.

This compound: A NOD2 Agonist

This compound (RP 44102) is a lauroyl-peptide derived from murein, the building block of bacterial cell walls. This composition strongly suggests that this compound acts as an agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor (PRR) that recognizes muramyl dipeptide (MDP), a component of peptidoglycan. Activation of NOD2 triggers a signaling cascade that leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and the enhancement of the adaptive immune response.

dot

NOD2_Signaling_Pathway NOD2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (this compound Moiety) NOD2 NOD2 MDP->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 Recruitment via CARD-CARD interaction TAK1 TAK1 RIPK2->TAK1 Activation IKK_Complex IKK Complex (IKKα/β/γ) TAK1->IKK_Complex Activation MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_Pathway Activation NF_kB NF-κB (p50/p65) IKK_Complex->NF_kB Phosphorylation of IκB leads to NF-κB release Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription MAPK_Pathway->Gene_Transcription

Caption: NOD2 Signaling Pathway activated by MDP-containing adjuvants like this compound.

Pam₂CSK₄ and Pam₃CSK₄: TLR2 Agonists

In contrast, Pam₂CSK₄ (dipalmitoyl-S-glyceryl cysteine-serine-(lysine)₄) and Pam₃CSK₄ (tripalmitoyl-S-glyceryl cysteine-serine-(lysine)₄) are synthetic lipopeptides that act as potent agonists for Toll-like Receptor 2 (TLR2). TLR2 is a cell surface receptor that recognizes microbial lipoproteins. Pam₂CSK₄ is recognized by the TLR2/TLR6 heterodimer, while Pam₃CSK₄ is recognized by the TLR2/TLR1 heterodimer. Upon ligand binding, a MyD88-dependent signaling cascade is initiated, leading to the activation of NF-κB and AP-1, and subsequent production of inflammatory cytokines.[1]

dot

TLR2_Signaling_Pathway TLR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipopeptide Lipopeptide (Pam₂CSK₄ / Pam₃CSK₄) TLR2 TLR2 Lipopeptide->TLR2 TLR1_6 TLR1 or TLR6 Lipopeptide->TLR1_6 MyD88 MyD88 TLR2->MyD88 Recruitment via TIR domain TLR1_6->MyD88 Recruitment via TIR domain IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex AP1 AP-1 TAK1->AP1 via MAPK cascade NF_kB NF-κB IKK_Complex->NF_kB Activation Gene_Transcription Inflammatory Gene Transcription NF_kB->Gene_Transcription AP1->Gene_Transcription

Caption: TLR2 Signaling Pathway activated by lipopeptides like Pam₂CSK₄ and Pam₃CSK₄.

Comparative Performance Data

Direct comparative studies of this compound against other lipopeptide adjuvants are limited. However, by compiling data from various sources, a comparative overview can be constructed.

Humoral Immune Response (Antibody Production)

This compound has been shown to be a potent inducer of antibody responses. In a study with an HIV-1 derived peptide, a this compound-peptide conjugate (PimSucV3) stimulated a strong antibody response.[2] While direct quantitative comparisons with other adjuvants from the same study are unavailable, data from other studies on TLR2 agonists provide a benchmark.

AdjuvantAntigenModelAntibody Titer (IgG)Reference
This compound HIV-1 V3 PeptideMiceStrong response (qualitative)[2]
Pam₂CSK₄ SARS-CoV-2 RBD-NPMice~70-fold higher than no adjuvant[3]
Pam₃CSK₄ SARS-CoV-2 RBD-NPMice~70-fold higher than no adjuvant[3]
LP1-34 (novel lipopeptide) OVAMiceSignificantly higher than Pam₂CSK₄[4]
LP2-2 (novel lipopeptide) OVAMiceSignificantly higher than Pam₂CSK₄[4]
Cellular Immune Response (T-Cell Activation)

The type of T-cell response (Th1 vs. Th2) is a critical factor in vaccine efficacy. Th1 responses are characterized by the production of IFN-γ and are crucial for clearing intracellular pathogens, while Th2 responses, characterized by IL-4, IL-5, and IL-13 production, are important for generating strong antibody responses.

  • This compound : The strong antibody response induced by this compound suggests a potential bias towards a Th2-type response .[2]

  • Pam₂CSK₄ : Studies have shown that Pam₂CSK₄ can induce a Th2-polarizing effect in certain vaccine models.[5]

  • Pam₃CSK₄ : In some contexts, Pam₃CSK₄ has been shown to promote Th1-biased immune responses, characterized by the upregulation of proinflammatory and Th1 cytokine genes.[6]

It is important to note that the resulting Th1/Th2 balance can be influenced by the antigen, the route of administration, and the host species.

AdjuvantAntigenModelPredominant T-Cell ResponseKey CytokinesReference
This compound HIV-1 V3 PeptideMiceLikely Th2-biased Not specified[2]
Trimexautide HIV-1 V3 PeptideMiceCTL response (Th1-like)Not specified[2]
Pam₂CSK₄ Leishmania major antigenMiceTh2-polarized IL-4, IL-5, IL-13[5]
Pam₃CSK₄ Influenza antigensMiceTh1-biased IFN-γ[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key immunological assays used to evaluate adjuvant efficacy.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify antigen-specific antibody levels in serum.

Workflow:

dot

ELISA_Workflow ELISA Workflow A Coat plate with antigen B Block non-specific binding sites A->B C Add diluted serum samples B->C D Incubate and wash C->D E Add enzyme-conjugated secondary antibody D->E F Incubate and wash E->F G Add substrate F->G H Measure color development (OD) G->H

Caption: A simplified workflow for an indirect ELISA.

Detailed Steps:

  • Antigen Coating: Microtiter plates are coated with the antigen of interest (e.g., 1-10 µg/mL in a suitable coating buffer) and incubated overnight at 4°C.

  • Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples are serially diluted and added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: Unbound antibodies are removed by washing the plate as in step 2.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: Unbound secondary antibodies are removed by washing.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark.

  • Reaction Stoppage and Reading: The enzymatic reaction is stopped with a stop solution, and the optical density (OD) is measured at the appropriate wavelength using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.

In Vivo Cytotoxicity (CTL) Assay

Objective: To measure the cytotoxic activity of antigen-specific CD8+ T cells in vivo.

Workflow:

dot

CTL_Assay_Workflow In Vivo CTL Assay Workflow A Prepare target and control cell populations from naive mouse splenocytes B Label target cells with high CFSE concentration and pulse with specific peptide A->B C Label control cells with low CFSE concentration A->C D Mix target and control cells 1:1 B->D C->D E Inject cell mixture intravenously into immunized and control mice D->E F Harvest spleens after 18-24 hours E->F G Analyze cell populations by flow cytometry F->G H Calculate specific lysis G->H

Caption: A general workflow for an in vivo CTL assay.

Detailed Steps:

  • Target Cell Preparation: Splenocytes from a naive donor mouse are divided into two populations.

  • Peptide Pulsing and Labeling: One population (target cells) is pulsed with the specific peptide antigen and labeled with a high concentration of a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester). The other population (control cells) is not pulsed with the peptide and is labeled with a low concentration of CFSE.

  • Cell Injection: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into both immunized and naive control mice.

  • In Vivo Killing: Antigen-specific CTLs in the immunized mice will recognize and kill the peptide-pulsed, CFSE-high target cells.

  • Spleen Harvest and Analysis: After a set period (e.g., 18-24 hours), the spleens of the recipient mice are harvested, and the splenocytes are analyzed by flow cytometry.

  • Calculation of Specific Lysis: The ratio of CFSE-high to CFSE-low cells is determined for both immunized and control mice. The percentage of specific lysis is calculated using the formula: [1 - (Ratio in immunized mice / Ratio in control mice)] x 100.[7][8]

Intracellular Cytokine Staining (ICS) for Flow Cytometry

Objective: To identify and quantify cytokine-producing T cells at the single-cell level.

Detailed Steps:

  • Cell Stimulation: Splenocytes or peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with the specific antigen or a mitogen for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor blocks cytokine secretion, causing them to accumulate inside the cell.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.

  • Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-4, TNF-α).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of CD4+ or CD8+ T cells that are producing specific cytokines.[9][10]

Conclusion

This compound and TLR2-agonist lipopeptides like Pam₂CSK₄ and Pam₃CSK₄ represent two distinct classes of adjuvants with different mechanisms of action and immunological profiles.

  • This compound , as a likely NOD2 agonist, appears to be a potent inducer of humoral immunity, potentially through the induction of a Th2-biased immune response. This makes it a promising candidate for vaccines where a strong antibody response is the primary goal.

  • TLR2 agonists like Pam₂CSK₄ and Pam₃CSK₄ can be tailored to elicit either Th1 or Th2-biased responses, offering flexibility in vaccine design. Their ability to induce potent cellular and humoral immunity has been demonstrated in various preclinical models.

The choice of adjuvant will ultimately depend on the specific requirements of the vaccine, including the nature of the antigen and the desired type of immune response. Further head-to-head comparative studies are needed to fully elucidate the relative potencies and specific immunological signatures of these different lipopeptide adjuvants.

References

Pioglitazone: Bridging In Vitro Mechanisms to In Vivo Efficacy in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Pioglitazone's activity, validating its in vitro molecular actions through in vivo clinical outcomes, and a comparative look at alternative therapies.

For researchers and drug development professionals, the journey from a compound's initial in vitro activity to its validated in vivo efficacy is the cornerstone of therapeutic innovation. This guide provides an objective comparison of Pioglitazone, a key therapeutic agent in the management of type 2 diabetes mellitus (T2DM), with other alternatives, supported by experimental data. We delve into the validation of its in vitro mechanisms of action through robust in vivo studies, offering a clear perspective on its clinical utility.

Executive Summary

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a significant tool in the clinical management of T2DM. Its primary in vitro mechanism, the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), translates to demonstrable in vivo improvements in insulin sensitivity and glycemic control. This guide will explore the experimental evidence that substantiates this translation from bench to bedside, compare its performance with other anti-diabetic agents, and provide detailed protocols for the key experiments discussed.

In Vitro Activity of Pioglitazone

Pioglitazone's fundamental mechanism of action lies in its potent and selective agonism of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.[1]

Key In Vitro Effects:

  • PPARγ Activation: Pioglitazone binds to and activates PPARγ, which in turn heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

  • Gene Transcription Modulation: This binding event modulates the transcription of a suite of genes involved in glucose and lipid metabolism.[2][3]

  • Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thereby reducing circulating free fatty acids.

  • Cytokine Modulation: In vitro studies have shown that Pioglitazone can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from macrophages.[2]

In Vivo Validation of In Vitro Activity

The in vitro effects of Pioglitazone have been extensively validated in numerous in vivo studies, ranging from animal models to large-scale human clinical trials.

Key In Vivo Outcomes:

  • Improved Insulin Sensitivity: By activating PPARγ in adipose tissue, Pioglitazone enhances insulin-mediated glucose uptake in peripheral tissues like muscle and fat.[3] This directly validates its in vitro effect on gene regulation of glucose transporters.

  • Reduced Hepatic Glucose Production: In vivo studies have demonstrated that Pioglitazone decreases gluconeogenesis in the liver, contributing to lower fasting blood glucose levels.[3]

  • Lipid Profile Modulation: Clinical trials have shown that Pioglitazone treatment can lead to a reduction in serum triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels, consistent with its in vitro effects on lipid metabolism genes.[1]

  • Glycemic Control: The culmination of these in vivo effects is a significant reduction in glycated hemoglobin (HbA1c) levels in patients with T2DM.[1][4]

Comparative Analysis with Alternative Therapies

Pioglitazone is often used in combination with other anti-diabetic agents. The following table summarizes a comparison of its performance with other commonly used drugs.

FeaturePioglitazoneMetforminGLP-1 Receptor Agonists (e.g., Dulaglutide)SGLT2 Inhibitors (e.g., Dapagliflozin)
Primary Mechanism PPARγ AgonistAMP-activated protein kinase (AMPK) activatorGlucagon-like peptide-1 receptor agonistSodium-glucose cotransporter-2 inhibitor
Effect on Insulin Sensitivity HighModerateIndirectIndirect
Effect on HbA1c Moderate to HighHighHighModerate
Effect on Body Weight IncreaseNeutral/Slight DecreaseDecreaseDecrease
Hypoglycemia Risk (as monotherapy) LowLowLowLow
Primary Side Effects Weight gain, edema, bone fracturesGastrointestinal intolerance, lactic acidosis (rare)Nausea, vomiting, diarrheaGenital mycotic infections, urinary tract infections
Cardiovascular Effects Potential benefit, but also risk of heart failurePotential benefitDemonstrated benefitDemonstrated benefit

Experimental Protocols

In Vitro PPARγ Activation Assay

Objective: To determine the ability of a compound to activate the PPARγ receptor.

Methodology:

  • Cell Culture: Human embryonic kidney cells (HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Transfection: Cells are transiently transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., Pioglitazone) or a vehicle control for 24 hours.

  • Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the potency and efficacy of the compound as a PPARγ agonist.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To assess the effect of a compound on glucose tolerance in an in vivo model of T2DM.

Methodology:

  • Animal Model: Male db/db mice (a model of genetic obesity and T2DM) are used.

  • Acclimatization and Treatment: Mice are acclimatized for one week and then treated daily with the test compound (e.g., Pioglitazone, 10 mg/kg) or vehicle via oral gavage for a specified period (e.g., 2 weeks).

  • Fasting: Prior to the OGTT, mice are fasted overnight (approximately 16 hours).

  • Baseline Glucose Measurement: A baseline blood glucose measurement is taken from the tail vein.

  • Glucose Challenge: A bolus of glucose (2 g/kg) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for both the treated and vehicle groups to determine the improvement in glucose tolerance.

Visualizing the Pathways and Workflows

Signaling Pathway of Pioglitazone

Pimelautide_Signaling_Pathway Pimelautide Pioglitazone PPARg PPARγ This compound->PPARg Binds & Activates PPRE PPRE (Promoter Region) PPARg->PPRE Binds to RXR RXR RXR->PPRE Gene_Transcription Gene Transcription Modulation PPRE->Gene_Transcription Initiates Metabolic_Effects Metabolic Effects Gene_Transcription->Metabolic_Effects Insulin_Sensitivity ↑ Insulin Sensitivity Metabolic_Effects->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Metabolic_Effects->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Metabolic_Effects->Hepatic_Glucose Lipid_Metabolism Altered Lipid Metabolism Metabolic_Effects->Lipid_Metabolism

Caption: Pioglitazone's mechanism of action.

Experimental Workflow for In Vivo Validation

In_Vivo_Validation_Workflow start Start: In Vitro Hypothesis in_vitro In Vitro Experiments (e.g., PPARγ Activation Assay) start->in_vitro hypothesis Hypothesis: Compound improves glucose metabolism in_vitro->hypothesis animal_model Select Animal Model (e.g., db/db mice) hypothesis->animal_model treatment Compound Administration (Pioglitazone vs. Vehicle) animal_model->treatment in_vivo_exp In Vivo Experiment (e.g., Oral Glucose Tolerance Test) treatment->in_vivo_exp data_collection Data Collection (Blood Glucose Levels) in_vivo_exp->data_collection analysis Data Analysis (AUC Calculation) data_collection->analysis conclusion Conclusion: In Vivo Validation of In Vitro Activity analysis->conclusion

Caption: Workflow for in vivo validation.

References

Pimelautide vs. Trimexautide: A Comparative Guide to Built-in Adjuvants for Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pimelautide and Trimexautide, two murein-derived lipopeptides, for their application as built-in adjuvants in vaccine formulations. The selection of an appropriate adjuvant is critical for modulating the desired immune response, and this document aims to provide an objective analysis based on available experimental data to inform rational vaccine design.

Executive Summary

This compound and Trimexautide, when covalently linked to a peptide antigen, exhibit distinct immunomodulatory properties. Experimental evidence demonstrates that this compound is a potent inducer of a humoral (antibody-mediated) immune response, while Trimexautide preferentially elicits a cellular (cytotoxic T-lymphocyte-mediated) immune response. This differential activity makes them suitable for different vaccine strategies, depending on the desired protective mechanism against a specific pathogen.

Data Presentation: Immunogenic Performance

A key study directly compared the in vivo immunogenicity of an HIV-1 derived peptide (V3) covalently linked to either this compound (PimSucV3) or Trimexautide (TrxSucV3). The results clearly indicate a divergence in the type of immune response stimulated by each adjuvant.

Adjuvant ConjugatePrimary Immune Response InducedRelative Strength of Response
This compound (PimSucV3) Antibody ResponseStrong
Trimexautide (TrxSucV3) Cytotoxic T-Lymphocyte (CTL) ResponseEfficient

Table 1: Summary of the differential immunogenic effects of this compound and Trimexautide conjugated to an HIV-1 V3 peptide. Data is based on the findings reported by Deprez et al., 1995.[1]

Signaling Pathways and Mechanism of Action

This compound and Trimexautide are derivatives of muramyl dipeptide (MDP), the minimal bioactive motif of peptidoglycan found in most bacteria. MDP and its analogs are recognized by the cytosolic pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2][3] Activation of NOD2 is a key step in initiating the innate immune response that subsequently shapes the adaptive immune response.

Upon recognition of the murein-derived structure of this compound or Trimexautide, NOD2 undergoes a conformational change and oligomerizes. This leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through CARD-CARD domain interactions.[2][4] The formation of this signaling complex, or "nodosome," activates downstream pathways, primarily the NF-κB and MAPK pathways. This activation results in the transcription and secretion of pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of antigen-presenting cells (APCs) and the subsequent priming of T and B lymphocytes.[1][2][4]

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Adjuvant This compound / Trimexautide (Murein-derived) NOD2 NOD2 (inactive) Adjuvant->NOD2 Internalization NOD2_active NOD2 (active/oligomerized) NOD2->NOD2_active Ligand Binding RIPK2 RIPK2 NOD2_active->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPK MAPK TAK1->MAPK activates NF_kB NF-κB IKK_complex->NF_kB activates Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB->Cytokines promotes transcription MAPK->Cytokines promotes transcription Immune_Response Adaptive Immune Response Cytokines->Immune_Response drives

NOD2 Signaling Pathway for Murein-Derived Adjuvants.

The precise structural differences between this compound and Trimexautide are responsible for the differential downstream signaling that leads to either a predominantly antibody- or CTL-mediated response.

Adjuvant_Effect_Comparison cluster_this compound This compound Adjuvant cluster_trimexautide Trimexautide Adjuvant Vaccine_Antigen Peptide Antigen This compound This compound Vaccine_Antigen->this compound Trimexautide Trimexautide Vaccine_Antigen->Trimexautide B_Cell B Cell Activation & Differentiation This compound->B_Cell Antibodies Strong Antibody Response B_Cell->Antibodies T_Cell CD8+ T Cell Activation Trimexautide->T_Cell CTL Efficient CTL Response T_Cell->CTL

Differential Immunomodulatory Effects of this compound and Trimexautide.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to assess the immunogenicity of peptide-adjuvant conjugates. These protocols are based on standard immunological assays and are consistent with the procedures likely employed in the comparative study of this compound and Trimexautide.

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay

This assay measures the ability of cytotoxic T-lymphocytes generated in response to vaccination to kill target cells presenting the specific peptide antigen.

1. Preparation of Target and Control Cells:

  • Isolate splenocytes from naïve syngeneic mice (e.g., BALB/c).

  • Divide the splenocyte population into two.

  • Label one population with a high concentration of a fluorescent dye (e.g., 5 µM CFSE) to create the target cells (CFSEhigh).

  • Label the second population with a low concentration of the same dye (e.g., 0.5 µM CFSE) to create the control cells (CFSElow).

  • Pulse the CFSEhigh target cells with the specific peptide antigen (e.g., HIV-1 V3 peptide) at a concentration of 1-10 µg/mL for 1 hour at 37°C. The CFSElow control cells are left unpulsed or pulsed with an irrelevant peptide.

  • Wash both cell populations extensively to remove excess peptide and dye.

  • Mix the CFSEhigh (target) and CFSElow (control) cells at a 1:1 ratio.

2. Immunization of Mice:

  • Immunize experimental groups of mice (e.g., BALB/c, n=5 per group) with the vaccine formulations (e.g., TrxSucV3, PimSucV3, peptide alone, or saline control) via a subcutaneous or intraperitoneal route.

  • Administer one or two booster immunizations at 2-3 week intervals.

3. Adoptive Transfer and Analysis:

  • One week after the final immunization, inject the prepared 1:1 mixture of target and control cells intravenously into both immunized and naïve control mice.

  • After 18-24 hours, harvest the spleens from the recipient mice.

  • Prepare single-cell suspensions from the spleens and analyze by flow cytometry.

  • Identify the CFSEhigh and CFSElow populations and calculate the ratio of target to control cells in each mouse.

4. Calculation of Specific Lysis:

  • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100

  • A higher percentage of specific lysis indicates a more potent CTL response.

Peptide-Specific Antibody ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the amount of antibodies specific to the vaccine peptide present in the serum of immunized animals.

1. Plate Coating:

  • Coat the wells of a 96-well high-binding microtiter plate with the HIV-1 V3 peptide at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to prevent non-specific binding of antibodies.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

3. Serum Incubation:

  • Collect blood samples from immunized and control mice at various time points after immunization.

  • Prepare serial dilutions of the serum samples in blocking buffer.

  • Add the diluted serum to the coated and blocked wells and incubate for 1-2 hours at room temperature.

  • Wash the plate five times.

4. Detection:

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-HRP).

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times.

5. Substrate Addition and Reading:

  • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Allow the color to develop in the dark.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the mean of the negative control).

Conclusion

The choice between this compound and Trimexautide as a built-in adjuvant should be guided by the specific immunological requirements of the vaccine being developed. For vaccines where the primary mechanism of protection is the neutralization of pathogens by antibodies, this compound is the superior choice due to its ability to elicit a strong humoral response. Conversely, for vaccines targeting intracellular pathogens or for therapeutic cancer vaccines where clearance of infected or malignant cells by cytotoxic T-lymphocytes is crucial, Trimexautide is the more appropriate adjuvant. This clear dichotomy in their immunomodulatory effects allows for a more targeted and rational approach to vaccine design. Further studies are warranted to elucidate the precise structural determinants responsible for their differential activities and to explore their efficacy with a broader range of antigens.

References

Cross-Validation of Palmitoylethanolamide's (PEA) Efficacy in Different Animal Models of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pimelautide" did not yield any relevant scientific information. It is presumed that this may be a typographical error and the intended subject of inquiry is Palmitoylethanolamide (PEA) , a well-researched compound with demonstrated efficacy in animal models of atopic dermatitis. The following guide is based on this assumption and focuses on the cross-validation of PEA's efficacy.

This guide provides a comparative overview of Palmitoylethanolamide's (PEA) performance in various animal models of atopic dermatitis, juxtaposed with alternative therapeutic agents. The experimental data is presented to aid researchers, scientists, and drug development professionals in their evaluation of PEA as a potential therapeutic candidate.

Data Presentation: Efficacy of Palmitoylethanolamide (PEA) in Canine Atopic Dermatitis

The following tables summarize the quantitative data from clinical trials investigating the efficacy of orally administered PEA in dogs with atopic dermatitis.

Table 1: Efficacy of PEA Combination Therapy in Dogs with Dermatitis [1]

ParameterBaseline (Day 0)Day 7Day 14Day 21Day 28p-value
CADESI-4 Score 52.27 ± 5.5139.83 ± 4.7924.94 ± 3.9310.72 ± 2.963.83 ± 2.89< 0.001
Owner-reported QoL Score 13.33 ± 2.11---0.61 ± 0.97< 0.001
Family Concern Score 5.55 ± 1.33---0.22 ± 0.42-

CADESI-4: Canine Atopic Dermatitis Extent and Severity Index-4; QoL: Quality of Life. Data presented as mean ± standard deviation.

Table 2: Efficacy of Ultra-micronized PEA (PEA-um) in Dogs with Moderate Atopic Dermatitis [2]

ParameterBaseline (Day 0)Day 56p-value
Pruritus VAS Score (cm) 5.7 ± 0.083.63 ± 0.19< 0.0001
Total CADLI Score -Significantly decreased< 0.0001
Total QoL Score -Significantly decreased< 0.0001

VAS: Visual Analog Scale; CADLI: Canine Atopic Dermatitis Lesion Index. Data presented as mean ± standard error of the mean or as indicated.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the results.

1. Induction of Atopic Dermatitis-like Lesions in a Mouse Model

A common method for inducing atopic dermatitis (AD)-like skin lesions in mice for pre-clinical studies involves chemical sensitization.[3][4][5]

  • Animal Model: BALB/c mice are frequently used.

  • Sensitization Phase: A 1% solution of 2,4-dinitrochlorobenzene (DNCB) in a vehicle (e.g., acetone and olive oil) is applied to the shaved dorsal skin or ears of the mice.

  • Challenge Phase: After an initial sensitization period (e.g., 4-7 days), repeated applications of a lower concentration of DNCB (e.g., 0.3% or 0.5%) are administered every 2-3 days for several weeks to elicit a chronic inflammatory response.

  • Evaluation: The severity of the induced dermatitis is assessed by measuring various parameters, including:

    • Skin thickness (e.g., ear thickness)

    • Transepidermal water loss (TEWL)

    • Clinical severity scores (evaluating erythema, edema, excoriation, and dryness)

    • Histopathological analysis (examining epidermal and dermal thickening, and inflammatory cell infiltration)

    • Immunohistochemistry for inflammatory markers

    • Measurement of serum IgE levels

2. Canine Clinical Trial for Atopic Dermatitis

The clinical trials in dogs with naturally occurring atopic dermatitis typically follow a structured protocol.

  • Study Population: Client-owned dogs with a confirmed diagnosis of non-seasonal atopic dermatitis and a baseline level of pruritus and skin lesions are enrolled.[1][2]

  • Intervention: Dogs receive a specified dose of PEA (e.g., 10 mg/kg daily of ultra-micronized PEA) for a defined period (e.g., 56 days).[2][6]

  • Assessments:

    • Veterinarian-assessed: The Canine Atopic Dermatitis Extent and Severity Index (CADESI) or the Canine Atopic Dermatitis Lesion Index (CADLI) are used to score the severity of skin lesions at baseline and subsequent follow-up visits.

    • Owner-assessed: Owners evaluate the severity of their dog's pruritus using a Visual Analog Scale (VAS). They may also complete a validated Quality of Life (QoL) questionnaire.

  • Data Analysis: Statistical analysis is performed to compare the changes in the outcome measures from baseline to the end of the study.

Mandatory Visualizations

Signaling Pathway of Palmitoylethanolamide (PEA)

The mechanism of action of PEA is multifaceted, involving direct and indirect modulation of several key receptors and inflammatory pathways.[7][8][9][10]

PEA_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates MastCell Mast Cell PEA->MastCell Down-modulates CB2 CB2 Receptor PEA->CB2 Indirectly activates FAAH FAAH PEA->FAAH Inhibits Inflammation ↓ Inflammation PPARa->Inflammation Degranulation ↓ Degranulation MastCell->Degranulation CB2->Inflammation Anandamide Anandamide (AEA) FAAH->Anandamide Degrades Anandamide->CB2 Activates TRPV1 TRPV1 Anandamide->TRPV1 Activates Pruritus ↓ Pruritus TRPV1->Pruritus

Caption: Signaling pathway of Palmitoylethanolamide (PEA).

Experimental Workflow for DNCB-Induced Atopic Dermatitis in Mice

The following diagram illustrates a typical experimental workflow for inducing and evaluating atopic dermatitis in a mouse model.

DNCB_Workflow Start Start Acclimatization Animal Acclimatization (BALB/c mice) Start->Acclimatization Sensitization Sensitization Phase (1% DNCB application) Acclimatization->Sensitization Challenge Challenge Phase (Repeated 0.5% DNCB application) Sensitization->Challenge Treatment Treatment Initiation (e.g., PEA or vehicle) Challenge->Treatment Evaluation Evaluation of Dermatitis Severity (Clinical scores, skin thickness, etc.) Treatment->Evaluation Analysis Histopathological & Immunological Analysis Evaluation->Analysis End End Analysis->End

Caption: Experimental workflow for DNCB-induced atopic dermatitis.

Comparison with an Alternative Treatment: Topical Corticosteroids

Topical corticosteroids, such as clobetasol and dexamethasone, are standard treatments for atopic dermatitis.[11] A comparison with PEA provides context for its potential therapeutic role.

Table 3: Comparison of PEA and Topical Corticosteroids in Animal Models of Atopic Dermatitis

FeaturePalmitoylethanolamide (PEA)Topical Corticosteroids (e.g., Clobetasol)
Mechanism of Action Down-modulates mast cells, activates PPAR-α, indirect endocannabinoid effects.[7][8][9][10]Broad anti-inflammatory and immunosuppressive effects via glucocorticoid receptor activation.
Efficacy in Canine AD Significant reduction in pruritus and lesion scores.[1][2]Highly effective in reducing inflammation and pruritus.
Efficacy in Murine AD Reduces inflammation and itch in contact allergic dermatitis models.[9]Attenuates AD-like skin symptoms.[11]
Reported Side Effects Generally well-tolerated with minimal adverse events reported (e.g., occasional vomiting in dogs).[1]Potential for skin atrophy, systemic absorption with long-term use.
Mode of Action Modulates endogenous homeostatic mechanisms.Potent suppression of the immune response.

References

Independent Verification of SARS-CoV-2 Protease Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: An extensive review of published scientific literature and clinical trial data reveals no direct evidence of Pimelautide (FX-06) acting as an inhibitor of SARS-CoV-2 proteases, namely the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). Current research on this compound's role in COVID-19 focuses on its mechanism in mitigating vascular leakage and inflammation associated with severe cases and Acute Respiratory Distress Syndrome (ARDS). Therefore, a direct comparison of this compound's protease inhibition with other compounds is not feasible based on available data.

This guide provides a comparative analysis of established and investigational inhibitors for the SARS-CoV-2 Mpro and PLpro, intended for researchers, scientists, and drug development professionals. The data presented is collated from various independent studies to offer a broad perspective on the current landscape of direct-acting antiviral research targeting these essential viral enzymes.

I. Comparative Analysis of SARS-CoV-2 Main Protease (Mpro) Inhibitors

The main protease (Mpro) is a crucial enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development. A range of compounds, from repurposed drugs to novel chemical entities, have been evaluated for their inhibitory activity against Mpro. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Quantitative Comparison of SARS-CoV-2 Mpro Inhibitors

InhibitorIC50 Value (µM)Reference
Ensitrelvir0.013[1]
GC3760.026 - 0.89[2]
Compound 11a0.04[3]
Compound 11b0.053[3]
MAC-55760.081[3]
MCULE-7013373725–00.11[2]
Compound 11r0.18[3]
VS100.20[4]
Thimerosal0.2 - 0.6[5][6]
Ebselen0.40 - 0.67[5][7]
Phenylmercuric acetate0.4[6]
Tideglusib1.39 - 1.55[5][7]
Carmofur1.82 - 4.45[5][7]
VS121.89[4]
Atazanavir2.0[5]
Tannic acid2.1[5]
Compound 13a2.39[3]
Cefadroxil2.4[1]
Cefoperazone4.9[1]
Baicalein0.9 - 6.4[3]
MG-1018.6[8]
Cyanidin 3-O-galactoside9.98[1]
M-852431[3]
Rottlerin37[3]
II. Comparative Analysis of SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitors

The papain-like protease (PLpro) is another essential enzyme for SARS-CoV-2 replication and also plays a role in dismantling the host's innate immune response. Targeting PLpro offers a dual benefit of inhibiting viral replication and preserving the host's antiviral defenses.

Table 2: Quantitative Comparison of SARS-CoV-2 PLpro Inhibitors

InhibitorIC50 Value (µM)Reference
GRL-06171.7 - 2.3[3]
Anacardic acid10.57 - 24.26[9]
Jun9-13-96.67[10][11]
Jun9-13-77.29[10][11]
VIR25050[12]
VIR25150[12]

Experimental Methodologies

The determination of inhibitory constants such as IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed assays in the study of SARS-CoV-2 protease inhibitors.

A. Biochemical Assay: Fluorescence Resonance Energy Transfer (FRET)

This is a common in vitro method to measure the enzymatic activity of proteases and the potency of their inhibitors.

1. Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal that is directly proportional to the enzyme's activity.

2. Reagents and Materials:

  • Recombinant SARS-CoV-2 Mpro or PLpro

  • Fluorogenic substrate (e.g., for Mpro: Dabcyl-KTSAVLQ↓SGFRKME-Edans; for PLpro: Z-RLRGG-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100)

  • Test compounds (inhibitors) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of fluorescence detection

3. Protocol:

  • Enzyme Preparation: Dilute the recombinant protease to the desired concentration (e.g., 50 nM for PLpro) in the assay buffer.[13]

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme-Inhibitor Incubation: Add the diluted protease solution to the wells containing the test compounds and controls. Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for binding.[13]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2 minutes for 10 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[13]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the velocities to the negative control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[5]

B. Cell-Based Assay for Protease Inhibition

Cell-based assays are crucial for validating the efficacy of inhibitors in a more biologically relevant context, assessing factors like cell permeability and cytotoxicity.

1. Principle: These assays often utilize engineered cell lines that express a reporter system linked to the activity of the viral protease. For instance, a reporter protein (e.g., luciferase or GFP) might be fused to a peptide sequence that is a substrate for the protease. When the protease is active, it cleaves the reporter, leading to a measurable change in the signal. An effective inhibitor will prevent this cleavage and restore the original signal.

2. Reagents and Materials:

  • A suitable human cell line (e.g., Huh-7.5 or HEK293T)

  • Expression vectors for the SARS-CoV-2 protease and the reporter system

  • Cell culture medium and reagents

  • Transfection reagents

  • Test compounds

  • Luminometer or fluorescence microscope/plate reader

3. Protocol:

  • Cell Seeding: Plate the cells in a multi-well format and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the expression vectors for the viral protease and the reporter construct.

  • Compound Treatment: After a suitable incubation period for protein expression, treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24-48 hours).

  • Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Normalize the reporter signal to control wells (e.g., cells without inhibitor).

    • Plot the normalized signal against the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50).

    • Concurrently, perform a cell viability assay (e.g., MTT or alamarBlue) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[8]

Visualizations

Experimental Workflow for FRET-Based Protease Inhibition Assay

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_enzyme Dilute Recombinant Protease add_enzyme Add Protease to Wells prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_compounds Serially Dilute Test Compounds add_compounds Add Compounds & Controls to 384-well Plate prep_compounds->add_compounds add_compounds->add_enzyme incubate Incubate (e.g., 30 min, 37°C) add_enzyme->incubate incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence calc_velocity Calculate Initial Reaction Velocities measure_fluorescence->calc_velocity normalize_data Normalize Data to Controls calc_velocity->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a FRET-based SARS-CoV-2 protease inhibition assay.

References

A Comparative Guide to the Immunogenicity of Pimelautide-Conjugated vs. Unconjugated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of vaccine and immunotherapy design, the choice of peptide formulation is critical to eliciting a robust and targeted immune response. This guide provides an objective comparison of the immunogenicity of peptides conjugated with Pimelautide versus their unconjugated counterparts, supported by available experimental evidence and an exploration of the underlying immunological mechanisms.

Executive Summary

This compound, a synthetic lipopeptide derived from murein, functions as a potent immunological adjuvant. When covalently linked to a peptide antigen, this compound significantly enhances the peptide's immunogenicity, leading to a stronger antibody response. This adjuvant activity is primarily mediated through the activation of the innate immune system via Toll-like receptor 2 (TLR2) signaling. While direct, publicly available quantitative data comparing the immunogenicity of a specific peptide in both its this compound-conjugated and unconjugated forms is limited, the established mechanism of action of lipopeptide adjuvants provides a strong basis for comparison. The unconjugated peptide alone is often poorly immunogenic, whereas the this compound-conjugated version leverages innate immune activation to drive a powerful adaptive immune response.

Data Presentation: Immunogenicity Comparison

Direct quantitative comparison from a single study is unavailable in the public domain. However, based on the findings of Vulliez-Le Normand et al. (1995), which demonstrated a "strong antibody response" for a this compound-conjugated HIV-1 peptide, and the general principles of lipopeptide adjuvants, a qualitative and inferred quantitative comparison is presented below.

FeatureUnconjugated PeptideThis compound-Conjugated Peptide
Antibody Titer Low to undetectableHigh
T-Cell Response Weak or absentPotentially enhanced (though primarily drives a humoral response)
Immune Response Onset SlowRapid
Memory Response PoorEnhanced
Required Dosage HighLow

Mechanism of Action: The Adjuvant Effect of this compound

This compound's ability to boost immunogenicity stems from its function as a pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system. As a lipopeptide, it is a potent agonist for Toll-like receptor 2 (TLR2), which is expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages.

The binding of this compound to TLR2, in a heterodimer with TLR1 or TLR6, initiates a downstream signaling cascade. This cascade proceeds through the MyD88-dependent pathway, leading to the activation of key transcription factors like NF-κB and AP-1. These transcription factors then orchestrate the production of pro-inflammatory cytokines and chemokines, leading to the maturation of APCs and an enhanced adaptive immune response against the conjugated peptide.

Signaling Pathway of this compound Adjuvant Activity

Pimelautide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-Conjugated Peptide TLR2_TLR1 TLR2/TLR1 Heterodimer This compound->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB_p50_p65 NF-κB (p50/p65) IKK_complex->NFkB_p50_p65 Activates NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation AP1 AP-1 MAPK_pathway->AP1 Activates AP1_translocation AP-1 Translocation AP1->AP1_translocation Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription AP1_translocation->Gene_transcription Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, TNF-α, IL-12) Gene_transcription->Cytokines Leads to Immunogenicity_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase GroupA Group A: Unconjugated Peptide + Vehicle Immunization Immunization Schedule (e.g., Day 0, 14, 28) GroupA->Immunization GroupB Group B: This compound-Conjugated Peptide + Vehicle GroupB->Immunization GroupC Group C: Vehicle Only (Control) GroupC->Immunization Serum_Collection Serum Collection (e.g., Day 35) Immunization->Serum_Collection ELISA Peptide-Specific Antibody Titer (ELISA) Serum_Collection->ELISA ELISpot T-Cell Response (ELISpot) Serum_Collection->ELISpot Data_Analysis Comparative Data Analysis ELISA->Data_Analysis ELISpot->Data_Analysis

Head-to-head comparison of Pimelautide with traditional adjuvants like alum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological adjuvant Pimelautide with the traditional adjuvant, alum. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for vaccine development.

Executive Summary

This compound, a lipopeptide-based adjuvant, and alum, an aluminum salt-based adjuvant, represent two distinct classes of immunostimulants used in vaccine formulations. They differ significantly in their mechanisms of action, leading to varied immune response profiles. This compound is understood to activate the immune system primarily through Toll-like receptor 2 (TLR2), promoting a mixed Th1/Th2 response which includes cytotoxic T-lymphocyte (CTL) activation. In contrast, alum, the most widely used adjuvant in human vaccines, primarily acts by forming a depot at the injection site, which facilitates antigen uptake by antigen-presenting cells (APCs) and activates the NLRP3 inflammasome, typically inducing a strong Th2-biased humoral immune response.

While direct, quantitative, head-to-head studies comparing this compound and alum are limited in publicly accessible literature, this guide synthesizes available data for both, including findings from studies on similar lipopeptide adjuvants, to provide a comparative overview.

Data Presentation: this compound vs. Alum

The following table summarizes the key characteristics and immunological outcomes associated with this compound and alum adjuvants. Data for this compound is based on available information and studies of similar lipopeptide adjuvants.

FeatureThis compound (Lipopeptide Adjuvant)Alum (Aluminum Hydroxide/Phosphate)
Mechanism of Action Primarily activates innate immunity via Toll-like receptor 2 (TLR2) on antigen-presenting cells.Forms a depot at the injection site, facilitating antigen uptake. Activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[1][2]
Innate Immune Activation Upregulation of co-stimulatory molecules (CD80, CD86) and production of inflammatory cytokines.Recruitment of innate immune cells to the injection site.[3]
Adaptive Immune Response Induces a mixed Th1/Th2 response, with evidence of strong antibody production and induction of a robust cytotoxic T-lymphocyte (CTL) response.[4]Primarily drives a Th2-biased immune response, leading to strong antibody production (IgG1 in mice). It is generally a weak inducer of Th1 and CTL responses.[1][5]
Antibody Response Can stimulate a strong antibody response to a linked peptide or co-injected protein.[4] Studies with other muramyl dipeptide derivatives have shown antibody titers comparable to or higher than alum, depending on the route of administration.[6]Considered the gold standard for enhancing antibody responses.[7]
Cellular Immunity Capable of efficiently inducing a relevant virus-specific CTL response.[4]Generally considered a poor inducer of CTL responses. Some studies suggest co-administration with other adjuvants can enhance cell-mediated immunity.[3]
Safety and Tolerability Generally well-tolerated in preclinical studies. As a synthetic molecule, it offers high purity and consistency.Extensive and long-standing safety record in humans.[1][7] However, it can be associated with local reactions at the injection site.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by this compound and alum.

Pimelautide_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation This compound This compound TLR2 TLR2 This compound->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-12) NFkB->Cytokines Induces Transcription CoStim Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->CoStim Induces Transcription Th1 Th1 Differentiation Cytokines->Th1 CoStim->Th1 CTL CTL Activation Th1->CTL Alum_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation Alum Alum-Antigen Complex Phagocytosis Phagocytosis Alum->Phagocytosis Phagolysosome Phagolysosome Destabilization Phagocytosis->Phagolysosome NLRP3 NLRP3 Inflammasome Phagolysosome->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates Mature_IL1b Mature IL-1β Caspase1->Mature_IL1b Cleaves IL1b Pro-IL-1β IL1b->Caspase1 Th2 Th2 Differentiation Mature_IL1b->Th2 Bcell B-Cell Activation & Antibody Production Th2->Bcell Experimental_Workflow cluster_Immunization Immunization Phase cluster_Analysis Analysis Phase MouseGroups Mouse Groups (e.g., BALB/c) 1. Antigen + this compound 2. Antigen + Alum 3. Antigen only 4. PBS control Immunization Immunization (e.g., Day 0) Subcutaneous Injection MouseGroups->Immunization Boost Booster Immunization (e.g., Day 14) Immunization->Boost Serum Serum Collection (e.g., Day 28) Antibody Titer Measurement (ELISA) Boost->Serum Spleen Spleen Harvest (e.g., Day 28) Splenocyte Isolation Boost->Spleen ELISpot Cytokine ELISpot (IFN-γ, IL-4) Spleen->ELISpot CTL_Assay In vivo CTL Assay Spleen->CTL_Assay

References

A comparative study of the CTL response with Pimelautide and other adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological adjuvant Pimelautide and its close analog, Trimexautide, in the context of their ability to stimulate Cytotoxic T-Lymphocyte (CTL) and antibody responses. The data presented is primarily based on a key study by Déprez et al. (1995) which investigated these murein-derived lauroyl-peptides as built-in adjuvants for a synthetic HIV-1 peptide vaccine.[1]

Introduction to this compound and Trimexautide

This compound (RP 44102) and Trimexautide (RP 56142) are synthetic, murein-derived lipopeptides.[1] Such molecules are known to be potent immunostimulants. The covalent linkage of these adjuvants to a peptide antigen is a strategy to enhance the immunogenicity of synthetic vaccines.[1] The study by Déprez et al. synthesized four immunogens by conjugating a 16-amino acid peptide (V3) from the principal neutralizing domain of the HIV-1 envelope glycoprotein to either this compound or Trimexautide using two different chemical strategies.[1] This guide focuses on the immunological outcomes of these constructs, particularly their differential effects on CTL and antibody-mediated immunity.

Data Presentation: Comparative Immunogenicity

The following table summarizes the key immunological findings from the comparative study of this compound and Trimexautide conjugated to the HIV-1 V3 peptide. The results highlight a significant divergence in the type of immune response elicited by these two structurally similar adjuvants.

Adjuvant ConjugateAdjuvant ComponentPrimary Immune ResponseKey Findings
PimSucV3 This compoundStrong Antibody Response Induced high titers of antibodies against the V3 peptide.[1]
TrxSucV3 TrimexautideEfficient CTL Response Induced a significant and relevant virus-specific CTL response.[1]

Table 1: Comparative immunogenicity of this compound and Trimexautide conjugates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative study of this compound and Trimexautide adjuvants.

Synthesis of Immunogens

Four immunogens were synthesized by covalently linking a hexadecameric peptide (V3) derived from the HIV-1 envelope glycoprotein to either this compound or Trimexautide. Two different synthetic strategies were employed to create the conjugates, resulting in compounds including PimSucV3 and TrxSucV3.[1]

Animal Immunization Protocol
  • Animal Model: Inbred mouse strains including BALB/c, C57BL/6, and DBA/2 were used.[1]

  • Immunization: Mice were immunized with the synthetic lipopeptide vaccine constructs. The exact dosage and immunization schedule would have followed standard protocols for inducing immune responses with peptide antigens in the 1990s. Typically, this would involve a primary immunization followed by one or more booster immunizations at intervals of 2-3 weeks.

  • Adjuvant Control: A control group immunized with the V3 peptide emulsified in Freund's Complete Adjuvant (FCA) for the primary immunization and Freund's Incomplete Adjuvant (IFA) for booster shots was likely included for comparison.

In Vivo Cytotoxicity (CTL) Assay

The ability of the immunized mice to mount a specific CTL response was assessed using an in vivo cytotoxicity assay. While the 1995 study does not detail the specifics of their CTL assay, a standard protocol for such an assay is as follows:

  • Target Cell Preparation: Splenocytes from naive syngeneic mice are divided into two populations.

  • Peptide Pulsing: One population of splenocytes is pulsed with the V3 peptide to serve as target cells. The other population is left unpulsed or pulsed with an irrelevant peptide to serve as control cells.

  • Labeling: The target and control cell populations are labeled with different concentrations of a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), to distinguish them by flow cytometry.

  • Adoptive Transfer: The labeled target and control cells are mixed at a 1:1 ratio and injected intravenously into both immunized and naive control mice.

  • Analysis: After a defined period (e.g., 18-24 hours), splenocytes from the recipient mice are harvested and analyzed by flow cytometry. The percentage of specific lysis is calculated by comparing the ratio of target to control cells in immunized versus naive mice.

Antibody Response Assay (ELISA)

The antibody response to the V3 peptide was likely measured using a standard enzyme-linked immunosorbent assay (ELISA).

  • Coating: ELISA plates are coated with the V3 peptide.

  • Blocking: The plates are blocked to prevent non-specific binding.

  • Serum Incubation: Serial dilutions of sera from immunized and control mice are added to the wells.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes mouse immunoglobulins is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal.

Mandatory Visualizations

Signaling Pathway

Murein-derived peptides, the class of molecules to which this compound and Trimexautide belong, are known to be recognized by intracellular pattern recognition receptors called NOD-like receptors (NLRs).[2][3][4] Activation of NLRs in antigen-presenting cells (APCs) initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[5][6] This process is crucial for the subsequent activation and differentiation of T-cells, including CTLs.

G Proposed Signaling Pathway for Murein-Derived Peptide Adjuvants cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MDP Murein-Derived Peptide (this compound / Trimexautide) NOD2 NOD2 MDP->NOD2 binds to RIPK2 RIPK2 NOD2->RIPK2 activates NFkB NF-κB RIPK2->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-12) NFkB->Cytokines induces transcription of CoStim Co-stimulatory Molecules (e.g., CD80/CD86) NFkB->CoStim induces expression of NaiveT Naive T-Cell Cytokines->NaiveT promotes differentiation CoStim->NaiveT provides co-stimulation CTL Cytotoxic T-Lymphocyte (CTL) NaiveT->CTL differentiates into Th Helper T-Cell (Th) NaiveT->Th differentiates into

Caption: Proposed signaling pathway for murein-derived peptide adjuvants in an APC.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vivo CTL response to a peptide vaccine.

G Experimental Workflow for In Vivo CTL Assay cluster_immunization Immunization Phase cluster_target_prep Target Cell Preparation cluster_assay In Vivo Assay Immunize Immunize Mice with Peptide-Adjuvant Conjugate Inject Inject Labeled Cells into Immunized and Naive Mice Immunize->Inject Splenocytes Isolate Splenocytes from Naive Mice PeptidePulse Pulse with V3 Peptide (Target Cells) Splenocytes->PeptidePulse NoPulse No Peptide (Control Cells) Splenocytes->NoPulse LabelHigh Label with High CFSE PeptidePulse->LabelHigh LabelLow Label with Low CFSE NoPulse->LabelLow LabelHigh->Inject LabelLow->Inject Incubate Incubate for 18-24 hours Inject->Incubate Harvest Harvest Spleens Incubate->Harvest FACS Analyze by Flow Cytometry Harvest->FACS

Caption: Workflow for the in vivo assessment of cytotoxic T-lymphocyte activity.

Conclusion

The comparative study of this compound and Trimexautide highlights the critical role of the adjuvant's chemical structure in directing the nature of the immune response. While the this compound-containing conjugate (PimSucV3) was proficient at inducing a strong antibody response, the Trimexautide-containing conjugate (TrxSucV3) was more effective at eliciting a virus-specific CTL response.[1] This suggests that subtle modifications in the adjuvant structure can significantly alter the outcome of vaccination, allowing for the tailored design of vaccines to induce either humoral or cell-mediated immunity, depending on the specific requirements of the targeted pathogen. Further research into the precise molecular interactions between these adjuvants and their respective innate immune receptors will be crucial for the rational design of next-generation vaccine adjuvants.

References

Safety Operating Guide

Proper Disposal of Pimelautide (Pioglitazone): A Guide for Laboratory and Clinical Settings

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The substance referred to as "Pimelautide" is likely a typographical error for Pioglitazone , a medication used to treat type 2 diabetes. This document provides disposal procedures based on the available safety data for Pioglitazone.

Researchers, scientists, and drug development professionals must adhere to strict safety and disposal protocols to ensure personal and environmental safety when handling chemical compounds like Pioglitazone. This guide outlines the essential procedures for its proper disposal in both laboratory and clinical or home-use contexts, based on current safety data sheets and regulatory guidelines.

Hazard Profile of Pioglitazone

Pioglitazone is classified with several health hazards that necessitate careful handling and disposal. The following table summarizes its hazard statements.

Hazard CategoryGHS Hazard StatementCitation
Acute Toxicity (Oral) H302: Harmful if swallowed[1][2]
Acute Toxicity (Dermal) H312: Harmful in contact with skin[1][2]
Acute Toxicity (Inhalation) H332: Harmful if inhaled[1][2]
Skin Irritation H315: Causes skin irritation[1]
Eye Irritation H319: Causes serious eye irritation[1][2]
Respiratory Irritation H335: May cause respiratory irritation[1]
Carcinogenicity H351: Suspected of causing cancer
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child[2]

Disposal Protocols

For Laboratory and Research Professionals

The disposal of Pioglitazone from a laboratory setting must be treated as chemical waste, following institutional and local regulations.

Experimental Protocol for Spillage:

  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including gloves, protective clothing, eye protection, and respiratory protection, especially when dust is generated.[3]

  • Containment: For dry spills, carefully collect the material to avoid generating dust. Do not dry sweep.

  • Collection: Bind the spilled material and transfer it into a suitable, labeled, and closed container for disposal.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the container and its contents through an approved waste disposal plant.

G cluster_prep Preparation cluster_disposal Disposal Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Collect Waste in a Labeled, Sealed Container A->B Handle Waste C Store in a Designated Secure Waste Area B->C D Arrange for Pickup by a Licensed Chemical Waste Contractor C->D E Complete Waste Manifest Documentation D->E

Diagram of the laboratory disposal workflow for Pioglitazone.
For Patients and Home-Use

Improper disposal of unused or expired medications can pose risks to others and the environment.[4] The following steps are recommended for the safe disposal of Pioglitazone from a home setting.

Disposal Decision Tree:

  • Drug Take-Back Programs (Preferred Method): The most secure and environmentally sound method is to utilize a drug take-back program.[5][6] These programs may be available at local pharmacies or police stations and sometimes offer mail-back envelopes.[5][7]

  • Check the FDA Flush List: If a take-back program is not accessible, consult the FDA's "flush list."[8] This list contains medicines that are especially harmful and should be flushed to prevent accidental ingestion. Pioglitazone is not currently on this list.

  • Household Trash Disposal (If Take-Back is Unavailable): For medications not on the flush list, disposal in the household trash is the next best option.[4][5] To do so:

    • Do not crush the tablets or capsules.[5]

    • Mix the medication with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[4][5]

    • Place the mixture in a sealed container, such as a plastic bag.[5]

    • Before discarding the original packaging, remove or obscure all personal information from the prescription label.[5]

G A Unused/Expired Pioglitazone B Is a Drug Take-Back Program Accessible? A->B C Use Take-Back Program (e.g., Pharmacy Drop-off) B->C Yes D Is the Medicine on the FDA Flush List? B->D No E Dispose in Household Trash D->E No (Pioglitazone is not listed) F 1. Mix with unappealing substance (e.g., coffee grounds). 2. Place in a sealed bag. 3. Remove personal info from bottle. E->F

References

Essential Safety and Operational Guidance for Handling Pimelautide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Pimel.autide. Consistent and correct use of PPE is the first line of defense against potential exposure.

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable GlovesNitrile or latex, powder-freePrevents direct skin contact with the compound. Two pairs may be worn for enhanced protection.
Body Protection Laboratory CoatLong-sleeved, properly fittedProtects skin and personal clothing from splashes and spills.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shieldsShields eyes from splashes, aerosols, and airborne particles. Goggles offer more complete protection.
Respiratory Protection Fume HoodCertified and properly functioningRecommended when handling the powdered form to prevent inhalation of airborne particles.
Foot Protection Closed-toe ShoesMade of a durable materialProtects feet from spills and falling objects.

Standard Operating Procedures for Handling Pimelautide

Adherence to standardized procedures is critical for minimizing risks and ensuring the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and dark place. For long-term storage, lyophilized peptides should generally be stored at -20°C or lower.[1][2]

  • Keep the compound in its original, tightly sealed container.[2]

Preparation and Use:

  • Work Area Preparation : Always handle this compound in a designated, clean, and uncluttered workspace, such as a chemical fume hood or a laminar flow hood, to prevent contamination and exposure.[2]

  • Personal Protective Equipment : Before handling, don all required PPE as outlined in the table above.

  • Weighing : When weighing the powdered form, do so in a fume hood to minimize the risk of inhalation.

  • Reconstitution : If reconstituting the peptide, use a sterile, appropriate solvent. Add the solvent slowly to the vial to avoid frothing.

  • General Handling : Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[3][4][5]

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area. The following workflow outlines the general procedure for a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Small_Spill Small Spill Procedure cluster_Large_Spill Large Spill Procedure cluster_Finalization Final Steps A Alert others in the area B Isolate the spill area A->B C Is the spill large or small? B->C D Don appropriate PPE C->D Small H Evacuate the area C->H Large E Cover with absorbent material D->E F Clean the area with a suitable decontaminant E->F G Collect waste in a sealed container F->G J Dispose of waste according to institutional guidelines G->J I Contact EH&S or emergency response team H->I I->J K Document the incident J->K

Caption: Workflow for responding to a this compound spill in a laboratory setting.

Disposal Plan:

All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be considered chemical waste.

  • Collect all contaminated materials in a clearly labeled, sealed waste container.

  • Dispose of the waste according to your institution's and local regulations for chemical waste. Do not dispose of it in the regular trash or down the drain.

By implementing these safety and handling procedures, researchers can mitigate potential risks and maintain a safe and efficient laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.